Deschloro Dasatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFUFYOLNJZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-23-0 | |
| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Deschloro Dasatinib: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Deschloro Dasatinib, a close structural analog and potential impurity of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its chemical structure, physicochemical properties, and its relationship to the parent compound, offering insights relevant to drug development, synthesis, and analysis.
Chemical Structure and Identification
This compound is structurally analogous to Dasatinib, with the notable absence of a chlorine atom on the 2-methylphenyl ring. This substitution has implications for its chemical properties and potential biological activity.
The definitive chemical structure is provided by its IUPAC name and standard chemical identifiers.
-
IUPAC Name: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide[1]
-
Alternate IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide[2]
-
Canonical SMILES: Cc1ccccc1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CCN(CCO)CC4)s2[2]
-
InChI Key: InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27)[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C22H27N7O2S | [1][2] |
| Molecular Weight | 453.57 g/mol | [1] |
| Accurate Mass | 453.1947 | [2] |
Relationship to Dasatinib and Biological Context
This compound is primarily recognized as an impurity and a structural analog of Dasatinib. Dasatinib itself is a potent, orally available multi-kinase inhibitor.[3][4] It is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][5]
Mechanism of Action of Dasatinib:
Dasatinib's therapeutic effect stems from its ability to inhibit several key tyrosine kinases. At nanomolar concentrations, its primary targets include:
-
BCR-ABL Kinase: The hallmark of Ph+ leukemias, this fusion protein drives uncontrolled cancer cell proliferation. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with high affinity.[5]
-
SRC Family Kinases: This family includes SRC, LCK, YES, and FYN, which are involved in various signaling pathways controlling cell growth, adhesion, and migration.[5]
-
Other Kinases: c-KIT, EPHA2, and PDGFRβ are also inhibited by Dasatinib.[5]
The inhibition of these pathways ultimately leads to the suppression of leukemic cell growth.[5] Dasatinib has demonstrated efficacy in patients who are resistant or intolerant to Imatinib, a first-generation tyrosine kinase inhibitor.[4]
The biological activity of this compound is not as extensively characterized as that of Dasatinib. However, given its structural similarity, it may possess some level of kinase inhibitory activity. Its primary relevance in a pharmaceutical context is as a process-related impurity in the synthesis of Dasatinib, which necessitates careful monitoring and control during manufacturing.
Signaling Pathway Inhibition by Dasatinib
The following diagram illustrates the primary signaling pathways targeted by Dasatinib.
Caption: Simplified signaling pathway showing Dasatinib's inhibition of key kinases.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies can be inferred from the synthesis of Dasatinib and its analogs.
General Synthetic Approach for Dasatinib Analogs:
The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common route involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Dasatinib analogs.
Analytical Characterization:
The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reversed-phase C18 column with a gradient of acetonitrile and water (containing formic acid or ammonium acetate) is a common starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the absence of the chlorine atom and the positions of other substituents.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Quantitative Data for Dasatinib
While specific quantitative data for this compound is limited in the public domain, the pharmacokinetic parameters of the parent drug, Dasatinib, are well-documented and provide a valuable reference.
Pharmacokinetic Parameters of Dasatinib in Humans
| Parameter | Value | Conditions | Reference |
| Time to Peak Concentration (Tmax) | 0.2 to 6.0 hours | Following oral administration | [6] |
| Half-life (t½) | Approximately 3-5 hours | - | [6] |
| Plasma Protein Binding | 96% | - | [6] |
| Metabolism | Extensively metabolized by CYP3A4 | - | [7] |
| Elimination | Primarily in feces (~85%) | - | [6] |
Clinical Efficacy of Dasatinib in CML
| Patient Population | Response Metric | Response Rate | Reference |
| CML-CP (Imatinib resistant/intolerant) | Complete Hematologic Response (CHR) | 92% (37/40) | [4] |
| CML-CP (Imatinib resistant/intolerant) | Major Cytogenetic Response (MCyR) | 45% (18/40) | [4] |
| CML-AP, CML-BP, or Ph+ ALL | Major Hematologic Response (MHR) | 70% (31/44) | [4] |
| CML-CP with MMR on Imatinib | Deep Molecular Response (DMR) at 12 months | 75% (12/16) | [8] |
Conclusion
This compound is a significant compound in the context of the pharmaceutical development and manufacturing of Dasatinib. Its chemical structure, lacking the chlorine atom of the parent drug, defines its unique physicochemical properties. While its biological activity is not extensively studied, its role as a potential impurity necessitates robust analytical methods for its detection and quantification. The information presented in this guide provides a foundational understanding for researchers and professionals working with Dasatinib and its related compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | TRC-D289265-1MG | LGC Standards [lgcstandards.com]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Deschloro Dasatinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of Deschloro Dasatinib, a primary impurity of the multi-targeted kinase inhibitor, Dasatinib. This guide details a plausible synthetic route adapted from established Dasatinib syntheses, outlines rigorous characterization methodologies, and presents expected analytical data in a structured format. The content is intended to support research, impurity profiling, and drug development activities within the pharmaceutical industry.
Introduction
Dasatinib is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases, including the BCR-ABL fusion protein and SRC family kinases.[1][2] It is a cornerstone therapy for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[2][3] During the synthesis and manufacturing of Dasatinib, several process-related impurities can form. One such critical impurity is this compound (also known as Dasatinib Impurity J or 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide).[4][5] This impurity lacks the chlorine atom on the N-(2-chloro-6-methylphenyl) moiety of the parent molecule. Understanding the synthesis and characterization of this compound is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product.
This guide presents a logical synthetic pathway and detailed characterization protocols for this compound, based on established literature for Dasatinib.
Synthesis of this compound
The synthesis of this compound mirrors the established routes for Dasatinib, with the key modification being the substitution of 2-chloro-6-methylaniline with 2-methylaniline (o-toluidine) in the initial steps. The following workflow outlines a common and efficient synthetic approach.
Caption: Key starting material difference between Dasatinib and this compound synthesis.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from a known synthetic route for Dasatinib.[6] The core strategy involves the formation of a key thiazole carboxamide intermediate, which is then coupled with the pyrimidine core and finally with the piperazine side chain.
Step 1: Synthesis of N-(2-methylphenyl)-2-aminothiazole-5-carboxamide
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To a stirred solution of 2-methylaniline (o-toluidine) (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 2-chlorothiazole-5-carbonyl chloride (1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with the organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify via recrystallization or column chromatography.
Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine
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To a solution of the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add 4,6-dichloro-2-methylpyrimidine (1.2 eq) and heat the reaction mixture to 80-90 °C for 6-8 hours.[1]
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture and carefully quench with a saturated solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude coupled product.
Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine
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Dissolve the crude product from Step 2 (1.0 eq) in a high-boiling point solvent like dioxane or n-butanol.[6]
-
Add 1-(2-hydroxyethyl)piperazine (2.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Reflux the mixture for 18-24 hours, monitoring by HPLC.
-
Upon completion, cool the reaction mixture and concentrate under vacuum.
-
Purify the resulting residue by column chromatography on silica gel to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: Experimental workflow for the multi-step synthesis of this compound.
Summary of Reaction Data
The following table summarizes the expected inputs and outcomes for the synthesis. Yields and purity are representative and may vary based on specific reaction conditions and purification efficiency.
| Parameter | Step 1: Amide Formation | Step 2: Pyrimidine Coupling | Step 3: Piperazine Coupling |
| Key Reagents | 2-Methylaniline, 2-Chlorothiazole-5-carbonyl chloride | Intermediate 1, 4,6-dichloro-2-methylpyrimidine | Intermediate 2, 1-(2-hydroxyethyl)piperazine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dioxane |
| Base | Triethylamine (TEA) | Sodium Hydride (NaH) | DIPEA |
| Temperature | 0 °C to Room Temp. | 80-90 °C | Reflux (~101 °C) |
| Typical Reaction Time | 12-16 hours | 6-8 hours | 18-24 hours |
| Expected Yield | 85-95% | 70-85% | 80-90% |
| Analytical Control | TLC, HPLC | HPLC | HPLC |
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound and reaction intermediates.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile and Water.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically used. The expected [M+H]⁺ ion should be observed.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the molecule.
-
Techniques:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
Summary of Expected Characterization Data
| Technique | Parameter | Expected Observation |
| HPLC | Purity | ≥ 98% (after purification) |
| Retention Time | A single major peak at a characteristic retention time under specified conditions. | |
| Mass Spec (ESI+) | Molecular Formula | C₂₁H₂₄N₇O₂S |
| Molecular Weight | 438.53 g/mol | |
| [M+H]⁺ Ion | Expected at m/z ≈ 439.18 | |
| ¹H NMR | Chemical Shifts (ppm) | - Signals corresponding to aromatic protons on the thiazole and phenyl rings.- A singlet for the methyl group on the phenyl ring.- A singlet for the methyl group on the pyrimidine ring.- Signals for the piperazine and hydroxyethyl protons.- Amide (NH) and amine (NH) protons, typically as broad singlets. |
| ¹³C NMR | Chemical Shifts (ppm) | - Resonances for all 21 distinct carbon atoms.- Signals in the aromatic region (110-160 ppm).- Carbonyl carbon signal (~160-170 ppm).- Signals for aliphatic carbons of the piperazine, ethyl, and methyl groups. |
| FTIR | Wavenumbers (cm⁻¹) | - N-H stretching vibrations (~3300-3400 cm⁻¹).- C=O stretching (amide) (~1650-1680 cm⁻¹).- C=N and C=C stretching in aromatic rings (~1500-1600 cm⁻¹). |
Biological Context: Kinase Inhibition Pathway
Dasatinib functions as a potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ CML, and SRC family kinases.[2] It binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[2] this compound, as a structurally similar analogue, is presumed to have a similar mechanism of action, although its potency and kinase inhibition profile may differ and would require experimental validation.
Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. By adapting established synthetic routes for Dasatinib, a plausible and efficient pathway is outlined. The detailed characterization plan, utilizing standard analytical techniques such as HPLC, MS, and NMR, ensures the unambiguous identification and purity assessment of the compound. This information is vital for pharmaceutical scientists and researchers involved in the development, quality control, and regulatory submission of Dasatinib-containing drug products.
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib iMpurity | 1184919-23-0 [amp.chemicalbook.com]
- 5. ::this compound | CAS No: 1184919-23-0 | Svaklifesciences:: [svaklifesciences.com]
- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]
Unveiling the Kinase Inhibition Profile of Dasatinib: A Technical Overview
Introduction
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3][4] It is a prominent therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of a spectrum of kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][5]
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Dasatinib exerts its inhibitory effects by binding to the ATP-binding pocket of its target kinases.[1][5] Unlike some other kinase inhibitors that preferentially bind to the inactive conformation of the kinase, Dasatinib can effectively bind to both the active and inactive conformations of the ABL kinase domain.[1][3][6] This dual-binding capability is a key factor in its increased potency and its ability to overcome resistance to other tyrosine kinase inhibitors like imatinib, which primarily recognize the inactive state.[1][3] The binding of Dasatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a critical step in signal transduction.
The structural basis of Dasatinib's interaction with the ABL kinase domain reveals that it has fewer interactions with the P-loop and the activation loop compared to imatinib, which contributes to its activity against many imatinib-resistant mutants.[6]
Kinase Selectivity Profile
Dasatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a range of kinases.[1][2][3][4] Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, FRK), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3][4]
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of Dasatinib against various kinases, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Kinase Target | IC50 / Ki | Assay Type | Reference |
| BCR-ABL | <1.0 nM (IC50) | Cell-free | [2] |
| BCR-ABL | 0.6 - 11 nM (IC50) | Cell-based | [7] |
| Src | 0.5 nM (IC50) | Cell-free | [8] |
| Src | 0.8 nM (IC50) | Cell-free | [2] |
| c-Kit | 79 nM (IC50) | Cell-free | [2] |
| Lck | 1.1 nM (IC50) | Not Specified | Not Specified |
| Yes | 0.4 nM (IC50) | Not Specified | Not Specified |
| Fyn | 0.2 nM (IC50) | Not Specified | Not Specified |
| PDGFRβ | 28 nM (IC50) | Not Specified | Not Specified |
| EphA2 | 30 nM (IC50) | Not Specified | Not Specified |
Impact on Cellular Signaling Pathways
By inhibiting its target kinases, Dasatinib disrupts multiple downstream signaling pathways that are critical for cancer cell function. The inhibition of BCR-ABL, the hallmark of CML, directly blocks the aberrant signaling that drives uncontrolled cell proliferation and survival.[1] Furthermore, the inhibition of SRC family kinases, which are involved in a wide array of cellular processes including cell growth, survival, and migration, contributes to the broad anti-tumor activity of Dasatinib.[1][4]
Signaling Pathway Diagram
Caption: Dasatinib inhibits key tyrosine kinases, blocking downstream signaling pathways and promoting apoptosis.
Experimental Protocols
The characterization of Dasatinib's kinase inhibition profile relies on various biochemical and cellular assays.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of Dasatinib against purified kinases.
Methodology:
-
Kinase and Substrate Preparation: Recombinant purified kinases and their specific peptide substrates are prepared.
-
Assay Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a suitable buffer system in the presence of varying concentrations of Dasatinib or a vehicle control (e.g., DMSO).
-
Phosphorylation Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as:
-
Filter-binding assays: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each Dasatinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of Dasatinib on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded in multi-well plates at a specific density.
-
Drug Treatment: The cells are treated with a range of concentrations of Dasatinib or a vehicle control for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using various methods, including:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.
-
Luminescence-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of cell viability.[9]
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each Dasatinib concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined.
Experimental Workflow Diagram
Caption: Workflow for biochemical and cellular assays to evaluate Dasatinib's inhibitory activity.
Conclusion
Dasatinib is a highly potent, multi-targeted tyrosine kinase inhibitor that effectively blocks the activity of key kinases involved in cancer cell proliferation and survival. Its ability to bind to both active and inactive kinase conformations contributes to its broad efficacy and its utility in overcoming resistance to other kinase inhibitors. The understanding of its mechanism of action, kinase selectivity, and impact on cellular signaling pathways continues to be crucial for its clinical application and the development of future targeted therapies.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of SRC family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. noblelifesci.com [noblelifesci.com]
Unveiling the Biological Profile of Deschloro Dasatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is rooted in the inhibition of the BCR-ABL fusion protein and the SRC family of kinases. As with any synthesized pharmaceutical compound, Dasatinib is accompanied by process-related impurities that require rigorous characterization to ensure the safety and efficacy of the final drug product. One such impurity is Deschloro Dasatinib, a structural analog lacking the chlorine atom on the 2-chloro-6-methylphenyl moiety. This technical guide provides a comprehensive overview of the known biological activity of Dasatinib, serving as a critical reference point for understanding the potential biological implications of the this compound impurity. Due to a lack of publicly available data on the specific biological activity of this compound, this document will focus on the established pharmacology of Dasatinib while providing the necessary experimental context for the evaluation of related impurities.
Introduction to Dasatinib and the Significance of Impurity Profiling
Dasatinib exerts its therapeutic effect by targeting multiple kinases involved in oncogenesis.[1] It is a potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and also demonstrates significant activity against SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) like Dasatinib is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure product quality and patient safety.[4][5] Process-related impurities, such as this compound, may arise during synthesis and can potentially possess their own pharmacological or toxicological profiles. Therefore, understanding the biological activity of such impurities is paramount.
Biological Activity of Dasatinib
The biological activity of Dasatinib has been extensively characterized through a variety of in vitro and cellular assays. This section summarizes the key quantitative data regarding its inhibitory activity against primary target kinases and its anti-proliferative effects on cancer cell lines.
Kinase Inhibition Profile
Dasatinib is a highly potent inhibitor of both BCR-ABL and SRC family kinases, with IC50 values typically in the low nanomolar range. The following table summarizes the reported inhibitory activities of Dasatinib against its key targets.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BCR-ABL | < 1 | Cell-free | [1][2][3] |
| SRC | 0.5 - 0.8 | Cell-free | [1][3][6] |
| LCK | 0.4 | Cell-free | |
| YES | 0.5 | Cell-free | |
| FYN | < 3 | Cell-free | |
| c-KIT | 5 - 79 | Cell-free | [1][3] |
| PDGFRβ | < 30 | Cell-free | [6] |
| EphA2 | < 30 | Cell-free | [6] |
Cellular Activity
The potent kinase inhibition of Dasatinib translates to significant anti-proliferative activity in cancer cell lines harboring the BCR-ABL fusion protein.
| Cell Line | IC50 (nM) | Assay Type | Reference |
| K562 (CML) | ~1 - 3 | Cell Proliferation | |
| Ba/F3 (Pro-B) expressing BCR-ABL | < 1 | Cell Proliferation | [1] |
Biological Activity of this compound: A Data Gap
A thorough review of the scientific literature and publicly available regulatory documents reveals a notable absence of quantitative data on the biological activity of this compound. While its existence as a process-related impurity is acknowledged, its specific inhibitory potency against kinases such as BCR-ABL and SRC, or its anti-proliferative effects on cancer cell lines, have not been reported.
From a structure-activity relationship (SAR) perspective, the chlorine atom on the phenyl ring of Dasatinib plays a role in the overall binding affinity and conformation of the molecule within the kinase active site. The absence of this halogen in this compound would likely alter its binding interactions and, consequently, its inhibitory potency. However, without experimental data, the extent of this alteration remains speculative.
Experimental Protocols
To facilitate the biological evaluation of Dasatinib impurities like this compound, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (BCR-ABL)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BCR-ABL kinase activity.
Materials:
-
Recombinant human ABL1 (or BCR-ABL) kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Dasatinib (as a positive control)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66-Eu)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
Time-resolved fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the test compound and Dasatinib in DMSO.
-
Add a small volume of the diluted compounds to the wells of a microtiter plate.
-
Add the BCR-ABL kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add enhancement solution and read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To determine the effect of a test compound on the viability of a cancer cell line (e.g., K562).
Materials:
-
K562 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Dasatinib (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the K562 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and Dasatinib in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compounds.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by Dasatinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Solubility of Deschloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor, Dasatinib. Due to its status as an impurity, publicly available experimental data for this compound is limited. This document compiles the available predicted data for this compound and offers context by comparing it with the well-characterized properties of the parent compound, Dasatinib. Furthermore, this guide outlines detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, and aqueous solubility, which are critical for the characterization of any active pharmaceutical ingredient (API) or its impurities. Finally, a summary of the signaling pathways affected by Dasatinib is presented to provide a potential framework for understanding the biological activity of this compound.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, predicted values and data for the parent compound, Dasatinib, are presented below for comparative purposes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Dasatinib.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H27N7O2S | [1][2] |
| Molecular Weight | 453.56 g/mol | [1][2] |
| Melting Point | >177°C (decomposition) | [1] |
| Predicted pKa | 11.87 ± 0.70 | [2] |
| Predicted logP | Not available | |
| Aqueous Solubility | Not available |
Table 2: Physicochemical Properties of Dasatinib
| Property | Value | Source |
| Molecular Formula | C22H26ClN7O2S | [3] |
| Molecular Weight | 488.0 g/mol | [3] |
| pKa | 3.1, 6.8, 10.8 | [4] |
| logP | 1.8 | |
| Aqueous Solubility | Low, pH-dependent | [5] |
| Solubility in DMSO | ~14.3 mg/mL | |
| Solubility in DMF | ~25 mg/mL | [3] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols that can be employed to characterize this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility and permeability.
Methodology: Potentiometric Titration [6][7][8]
Potentiometric titration is a widely used and accurate method for pKa determination.
-
Preparation of the Analyte Solution: A precise amount of the compound (e.g., this compound) is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM).[6] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[6]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.[6][8] For polyprotic substances, multiple inflection points may be observed. The experiment should be performed in triplicate to ensure reproducibility.[6]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method [9][10]
The shake-flask method is the traditional and most reliable method for logP determination.
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[11]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a flask and shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[10]
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects the bioavailability of orally administered drugs.
Methodology: Equilibrium Solubility (Shake-Flask Method) [12][13][14]
This method determines the solubility of a compound at equilibrium in a specific aqueous medium.
-
Preparation of Media: Prepare aqueous buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Equilibration: An excess amount of the solid compound is added to a known volume of each buffer in a sealed container. The suspensions are then agitated (e.g., using a shaker bath) at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached.[13][14] The time to reach equilibrium should be determined in preliminary studies.
-
Sample Collection and Preparation: At appropriate time points, samples are withdrawn from each container and immediately filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solids.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated analytical method, such as HPLC.
-
Solubility Determination: The solubility is reported as the mean concentration from samples where equilibrium has been established.
Signaling Pathways
While no specific studies on the signaling pathways affected by this compound are publicly available, it is plausible that it may interact with similar targets as its parent compound, Dasatinib, due to structural similarity. Dasatinib is a multi-targeted kinase inhibitor.[15]
Dasatinib is known to inhibit the following kinases and their associated signaling pathways:
-
BCR-ABL Kinase: The primary target in Philadelphia chromosome-positive (Ph+) leukemias.[15][16]
-
SRC Family Kinases (SFKs): Including SRC, LCK, and YES.
-
c-KIT
-
Ephrin Receptors
-
PDGF Receptor (PDGFR)
Inhibition of these kinases by Dasatinib leads to the modulation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include:
Dasatinib Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by Dasatinib.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and provided detailed methodologies for its experimental characterization. While there is a lack of specific experimental data for this impurity, the provided protocols offer a clear path for its comprehensive analysis. The information on the signaling pathways of the parent compound, Dasatinib, serves as a valuable starting point for investigating the potential biological activities of this compound. Further research is warranted to fully elucidate the properties and biological effects of this compound.
References
- 1. Dasatinib iMpurity | 1184919-23-0 [amp.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Presence of Deschloro Dasatinib: An In-depth Guide to its Discovery and Origin in Drug Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and origin of Deschloro Dasatinib, a critical process-related impurity in the synthesis of the tyrosine kinase inhibitor, Dasatinib.
In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This whitepaper delves into the origins and formation of this compound, a known process-related impurity encountered during the synthesis of Dasatinib. Understanding the genesis of such impurities is crucial for the development of robust manufacturing processes that ensure the quality and consistency of the final drug product.
The Genesis of an Impurity: A Process-Related Origin
This compound, chemically identified as 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide, is structurally analogous to Dasatinib, with the notable absence of a chlorine atom on the N-phenyl ring. Its formation is not a result of degradation but is intrinsically linked to the synthetic route of Dasatinib.
The most probable origin of this compound lies in the starting materials used for the synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The synthesis of this intermediate involves the reaction of 2-chloro-6-methylaniline with a suitable thiazole precursor. If the 2-chloro-6-methylaniline starting material contains the dechlorinated analog, 2-methylaniline (o-toluidine), as an impurity, this will inevitably lead to the formation of 2-amino-N-(o-tolyl)thiazole-5-carboxamide. This dechlorinated intermediate then proceeds through the subsequent reaction steps alongside its chlorinated counterpart, ultimately yielding this compound in the final API.
Synthetic Pathway Leading to Dasatinib and the Introduction of this compound
The synthesis of Dasatinib is a multi-step process. A common route involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by the introduction of the hydroxyethylpiperazine side chain.
The logical workflow for the formation of both Dasatinib and this compound can be visualized as follows:
Analytical Methodologies for Detection and Control
The presence of this compound necessitates robust analytical methods to ensure its level is controlled within acceptable limits in the final drug substance. High-performance liquid chromatography (HPLC) is the primary technique employed for the separation and quantification of Dasatinib and its related substances.
Table 1: Illustrative HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Note: This is an exemplary method and may require optimization based on specific instrumentation and column chemistry.
Experimental Protocols
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Key Intermediate for Dasatinib)
A general procedure for the synthesis of the key chlorinated intermediate is as follows:
-
Dissolution: Dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic solvent (e.g., tetrahydrofuran, DMF).
-
Base Addition: Add a strong base (e.g., sodium hydride, potassium tert-butoxide) at a controlled temperature (e.g., 0-5 °C) to deprotonate the amino group.
-
Coupling: Slowly add a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at a specified temperature (e.g., room temperature or slightly elevated) for a sufficient duration, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.
The analogous reaction with 2-amino-N-(o-tolyl)thiazole-5-carboxamide would yield the corresponding precursor to this compound.
Signaling Pathway of Dasatinib
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
The biological impact of the this compound impurity is not extensively documented in publicly available literature. However, given the structural similarity to Dasatinib, it is plausible that it may exhibit similar, albeit potentially altered, kinase inhibitory activity. The absence of the chlorine atom could affect the binding affinity of the molecule to its target kinases, potentially leading to a different pharmacological and toxicological profile. Further research is warranted to fully characterize the biological activity of this compound.
Conclusion
The presence of this compound in the final drug substance is a direct consequence of impurities in the starting materials used in the manufacturing process. A thorough understanding of the synthetic route and potential side reactions is essential for implementing effective control strategies. These strategies should include stringent quality control of raw materials, optimization of reaction conditions to minimize impurity formation, and the use of validated analytical methods for the detection and quantification of this and other process-related impurities. By proactively addressing the origin of this compound, pharmaceutical manufacturers can ensure the consistent production of high-quality Dasatinib, ultimately safeguarding patient safety and therapeutic efficacy.
Deschloro Dasatinib CAS number and molecular formula.
An In-depth Technical Guide to Deschloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a primary impurity and analog of the potent tyrosine kinase inhibitor Dasatinib, is of significant interest in pharmaceutical research and development. Understanding its chemical properties, biological activity, and synthesis is crucial for the quality control of Dasatinib and for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, relevant signaling pathways, and detailed experimental methodologies.
Chemical and Physical Properties
This compound is structurally similar to Dasatinib, with the key difference being the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. This modification can influence its biological activity and pharmacokinetic profile. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1184919-23-0 | [1] |
| Molecular Formula | C22H27N7O2S | [1] |
| Molecular Weight | 453.56 g/mol | [1] |
| IUPAC Name | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide | |
| Appearance | Brown Solid | |
| Melting Point | >177°C (decomposed) | |
| Solubility | DMSO (Slightly), Ethanol (Slightly) |
Biological Activity and Mechanism of Action
As an analog of Dasatinib, this compound is presumed to exhibit a similar mechanism of action by targeting multiple tyrosine kinases. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases. By binding to the ATP-binding site of these kinases, it disrupts downstream signaling pathways that control cell proliferation and survival.
Comparative Biological Activity of Dasatinib:
| Target | IC50 (nM) | Cell Line/Assay | Reference |
| Bcr-Abl | <1.0 | Cell-free assay | [2] |
| Src | 0.5 - 0.8 | Cell-free assay | [2][3] |
| c-Kit | 79 | Cell-free assay | [2] |
| K562 (CML) | <1.0 | Cell proliferation assay | |
| PC3 (Prostate) | 9.4 | Cell proliferation assay | |
| MDA-MB-231 (Breast) | 12 | Cell proliferation assay | |
| WiDr (Colon) | 52 | Cell proliferation assay |
Signaling Pathways
Dasatinib and its analogs affect critical signaling pathways involved in oncogenesis. The primary pathways include the BCR-ABL pathway, the SRC kinase pathway, and downstream effectors such as MAPK, PI3K/Akt, and STAT5.
Figure 1. Simplified signaling pathway showing the inhibitory action of Dasatinib on key oncogenic kinases.
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not widely published, its synthesis can be adapted from the known synthesis of Dasatinib and its analogs. The general approach involves a multi-step synthesis culminating in the coupling of key intermediates.
Representative Synthesis Scheme:
-
Amide Formation: Reaction of 2-aminothiazole-5-carboxylic acid with o-toluidine to form the corresponding amide.
-
Coupling Reaction: Nucleophilic aromatic substitution between the thiazole intermediate and a substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.
-
Final Amination: Reaction of the resulting chloro-pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine to yield this compound.
This is a generalized scheme. Reaction conditions, catalysts, and protecting group strategies would need to be optimized for the specific synthesis of this compound.
Analytical Method for Impurity Profiling by RP-HPLC
A robust analytical method is essential for the quality control of Dasatinib, ensuring that impurities like this compound are accurately quantified. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate in water, pH adjusted to 3.0 with Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 324 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Dasatinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Figure 2. General workflow for the analysis of Dasatinib and its impurities by RP-HPLC.
Conclusion
This compound is a critical compound to monitor in the manufacturing of Dasatinib. Its similar structure suggests a comparable, though likely different, biological activity profile. The information and methodologies presented in this guide provide a foundational understanding for researchers and professionals involved in the development, analysis, and quality control of Dasatinib. Further studies are warranted to fully elucidate the specific biological effects and pharmacokinetic properties of this compound.
References
Deschloro Dasatinib: An Uncharacterized Synthetic Impurity with Unknown Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloro Dasatinib is a known process impurity of the potent multi-targeted kinase inhibitor, Dasatinib. While Dasatinib is a well-established therapeutic agent for certain types of leukemia, information regarding the potential pharmacological effects of its deschloro analog is conspicuously absent from published scientific literature. This technical guide summarizes the available information on this compound and highlights the current void in understanding its biological activity.
Chemical Identity
This compound is structurally analogous to Dasatinib, with the key difference being the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. It is identified by the following:
| Property | Value |
| Chemical Name | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide |
| Molecular Formula | C22H27N7O2S |
| CAS Number | 1184919-23-0 |
Current Status: A Pharmacologically Undefined Entity
Despite its availability as a chemical reference standard from various suppliers for analytical and quality control purposes, extensive searches of scientific databases and literature reveal no published studies detailing the pharmacological properties of this compound. It is primarily categorized as a synthetic impurity or a drug intermediate.
There is currently no publicly available data on:
-
Kinase Inhibition Profile: The inhibitory activity of this compound against BCR-ABL, Src family kinases, or any other kinase targets of Dasatinib has not been reported.
-
Cellular Activity: In vitro studies on cancer cell lines to determine its anti-proliferative or cytotoxic effects are absent from the literature.
-
Mechanism of Action: Without kinase inhibition or cellular data, the mechanism of action of this compound remains entirely unknown.
-
Pharmacokinetics and Metabolism: As it is not a known major metabolite of Dasatinib, its absorption, distribution, metabolism, and excretion (ADME) properties have not been investigated.
-
In Vivo Efficacy and Toxicity: No preclinical or animal studies have been published to assess the potential therapeutic effects or toxicity profile of this compound.
The Significance of the Chlorine Atom in Dasatinib's Activity
The chlorine atom in Dasatinib plays a crucial role in its binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies of Dasatinib and its analogs have demonstrated that substitutions on the N-phenyl ring significantly influence its interaction with the target kinases. The absence of this chlorine atom in this compound would logically alter its binding characteristics within the ATP-binding pocket of its target kinases. However, the nature and extent of this alteration—whether it leads to a loss of activity, a change in selectivity, or a reduction in potency—has not been experimentally determined.
Logical Relationship: From Parent Compound to Uncharacterized Impurity
The following diagram illustrates the relationship between Dasatinib and its deschloro impurity, highlighting the lack of pharmacological data for the latter.
Conclusion and Future Directions
This compound remains a pharmacological enigma. While its existence as a synthetic impurity of Dasatinib is acknowledged, its potential biological effects are completely uninvestigated in the public domain. For researchers in drug development and medicinal chemistry, the characterization of such impurities is crucial for a comprehensive understanding of a drug's safety and efficacy profile.
Future research efforts should be directed towards:
-
Synthesis and Purification: Obtaining a pure sample of this compound for biological evaluation.
-
In Vitro Kinase Assays: Screening this compound against a panel of kinases, particularly those targeted by Dasatinib, to determine its inhibitory profile and potency.
-
Cell-Based Assays: Evaluating its effects on the proliferation and viability of relevant cancer cell lines.
-
Computational Modeling: Performing molecular docking studies to predict its binding mode and affinity to target kinases compared to Dasatinib.
Until such studies are conducted and published, this compound should be considered a compound with unknown and uncharacterized pharmacological potential. Professionals in the pharmaceutical industry should be aware of its existence as an impurity and the current lack of data regarding its biological activity.
The Formation of Deschloro Dasatinib: A Technical Review of a Key Process-Related Impurity
For Researchers, Scientists, and Drug Development Professionals
Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The intricate multi-step synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, Deschloro Dasatinib, a molecule identical to the active pharmaceutical ingredient (API) but lacking the chlorine atom on the N-phenyl ring, is a known impurity that requires careful monitoring and control during drug substance manufacturing. This technical guide provides a comprehensive review of the available literature on the formation of this compound, detailing synthetic pathways, potential mechanisms of formation, and the analytical methodologies crucial for its identification and quantification.
Synthetic Landscape of Dasatinib and the Origin of Impurities
The synthesis of Dasatinib is a complex process that can be approached through various routes, each with its own set of potential impurities. A common pathway involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a substituted pyrimidine ring, followed by the introduction of the hydroxyethylpiperazine side chain.
This compound (CAS No: 1184919-23-0; Molecular Formula: C22H27N7O2S) is recognized as a process-related impurity.[1][2][3][4][5] Its formation is likely linked to the starting materials or intermediates used in the synthesis. The primary precursor to the N-phenyl moiety is 2-chloro-6-methylaniline. If this starting material contains a certain percentage of its dechlorinated analog, 2-methylaniline, it would be carried through the synthetic steps to yield this compound as a final impurity.
Forced Degradation Studies: Probing the Stability of Dasatinib
Forced degradation studies are essential for identifying potential degradation products that could form under various stress conditions during the shelf life of a drug product. While these studies on Dasatinib have been published, the formation of this compound as a major degradant has not been a primary finding in the reviewed literature. Instead, other degradation products have been identified under acidic, basic, oxidative, and photolytic stress.
For instance, a study on the forced degradation of Dasatinib identified two major degradation products under acidic and oxidative conditions.[1][6][7] One was a chlorinated impurity on the pyrimidine ring, and the other was the well-known Dasatinib N-oxide.[1][6][7] This suggests that the dechlorination of the phenyl ring is not a favored degradation pathway under these specific stress conditions.
However, the absence of evidence is not evidence of absence. It is plausible that this compound could be formed under specific, as-yet-unreported, stress conditions or as a minor degradant that was not the focus of published studies.
Quantitative Data on Impurity Formation
Publicly available literature does not contain specific quantitative data on the levels of this compound formed during either synthesis or degradation. Pharmaceutical manufacturers would typically generate this data internally as part of their process development and validation activities. For illustrative purposes, the following table summarizes hypothetical data on the formation of a process-related impurity like this compound under various synthetic conditions.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material Purity (2-chloro-6-methylaniline) | 99.5% | 99.0% | 99.9% |
| Reaction Temperature | 80°C | 100°C | 80°C |
| Reaction Time | 12 hours | 12 hours | 24 hours |
| Catalyst | Palladium-based | Nickel-based | Palladium-based |
| This compound Level (Area % by HPLC) | 0.15% | 0.35% | 0.10% |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not published. However, the following are representative protocols for the synthesis of Dasatinib and for conducting forced degradation studies, which are the primary methods for investigating the formation of such impurities.
General Synthetic Protocol for Dasatinib
A common synthetic approach for Dasatinib involves the following key steps:
-
Amide Formation: Reaction of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline to form the corresponding amide.
-
Coupling Reaction: The resulting thiazole carboxamide is then coupled with a 4,6-dichloro-2-methylpyrimidine.
-
Side Chain Introduction: The final step involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.
The formation of this compound would likely occur if the 2-chloro-6-methylaniline starting material is contaminated with 2-methylaniline.
Protocol for Forced Degradation Study of Dasatinib
This protocol is adapted from published stability-indicating methods for Dasatinib.[1][3][4][6][7]
-
Acid Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 1N HCl and refluxed for 8 hours at 60°C. The solution is then neutralized with 1N NaOH.
-
Base Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 1N NaOH and refluxed for 8 hours at 60°C. The solution is then neutralized with 1N HCl.
-
Oxidative Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Dasatinib solid is exposed to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Dasatinib solution (1 mg/mL in methanol) is exposed to UV light (254 nm) for 24 hours.
Samples from each condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for Dasatinib and a logical workflow for impurity identification.
Caption: General synthetic pathway of Dasatinib and the potential route for the formation of this compound from an impure starting material.
Caption: A logical workflow for the identification and characterization of process-related impurities such as this compound.
Conclusion
This compound is a recognized process-related impurity in the synthesis of Dasatinib, likely originating from the corresponding dechlorinated aniline starting material. While forced degradation studies have not highlighted this as a major degradation product, its presence as a process impurity necessitates robust analytical methods for its detection and control. The lack of detailed public information on its specific formation pathways underscores the proprietary nature of pharmaceutical process development. A thorough understanding of the synthetic route and the implementation of a comprehensive impurity control strategy are paramount to ensuring the quality, safety, and efficacy of the final Dasatinib drug product.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dasatinib – Trusted Partner in Pharmaceutical & Life Science Solutions – Sri Satyadeva Lifescience [srisatyadevalifescience.com]
- 5. This compound | TRC-D289265-1MG | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: A Technical Guide to Understanding the Role of Deschloro Dasatinib in Drug Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of a pharmaceutical product is a critical attribute that ensures its safety, efficacy, and quality over its shelf life. For potent active pharmaceutical ingredients (APIs) like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy, understanding and controlling impurities is paramount. This technical guide delves into the significance of one such impurity, Deschloro Dasatinib, and its role within the broader context of Dasatinib's stability profile. While direct studies quantifying the specific impact of this compound on stability are not extensively published, this guide synthesizes available information on Dasatinib's degradation pathways and impurity profiling to provide a comprehensive understanding for researchers and drug developers.
The Criticality of Impurity Control in Drug Stability
Impurities in a drug substance or product can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradants).[1][2] The presence of these impurities, even in minute quantities, can have significant consequences:
-
Reduced Efficacy: Degradation of the API leads to a lower concentration of the active molecule, potentially reducing the therapeutic effect of the drug.[1]
-
Toxicity: Impurities can have their own pharmacological or toxicological effects, posing a risk to patient safety.[1]
-
Altered Physicochemical Properties: The presence of impurities can affect properties such as solubility, dissolution rate, and bioavailability of the drug product.
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1]
Dasatinib and its Impurity Landscape
Dasatinib is known to be susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
A variety of process-related impurities and degradation products of Dasatinib have been identified. These are typically monitored and controlled during the manufacturing process and throughout the product's shelf life.
| Impurity Type | Examples Found in Dasatinib | Potential Origin |
| Process-Related Impurities | Intermediates from synthesis, such as 2-Amino-N-(2-chloro-6-methyl phenyl) thizaole-5-carboxamide.[3] | Incomplete reactions or side reactions during the synthesis of the API. |
| Degradation Products | N-oxide of Dasatinib, products of hydrolysis. | Exposure of the drug substance or product to stress conditions like acid, base, light, or oxidizing agents. |
| Other Impurities | Reagents, solvents, or catalysts used in the manufacturing process. | Residual amounts from the synthesis and purification steps. |
Understanding this compound
This compound is a known impurity of Dasatinib. While the reviewed literature does not extensively detail its formation as a degradation product, it is available as a reference standard for analytical purposes, indicating its relevance in the quality control of Dasatinib. It is plausible that this compound is a process-related impurity, arising from starting materials or intermediates that lack the chlorine substituent.
The stability of any process-related impurity is a crucial aspect of overall drug product stability. Even if an impurity is present at acceptable levels at the time of manufacture, its own degradation or interaction with the API or excipients over time could lead to the formation of new, uncharacterized impurities. Therefore, the analytical methods used for stability testing must be capable of separating and quantifying not only the API and its primary degradants but also significant process-related impurities like this compound.
Experimental Protocols for Stability-Indicating Analysis
The development of a robust, stability-indicating analytical method is critical for monitoring the impurity profile of Dasatinib throughout its shelf life. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Studies
To develop a stability-indicating method, the drug substance is subjected to various stress conditions to induce degradation.
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 minutes |
| Alkaline Hydrolysis | 2 N NaOH at room temperature for 30 minutes |
| Oxidative Degradation | 30% H₂O₂ at 60°C for 30 minutes |
| Thermal Degradation | Dry heat at a specified temperature and duration |
| Photolytic Degradation | Exposure to UV and visible light |
Sample Stability-Indicating HPLC Method
The following is a representative HPLC method synthesized from multiple sources for the analysis of Dasatinib and its impurities.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | UV detection, often around 324 nm for Dasatinib. |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
| Diluent | A mixture of the mobile phase components or other suitable solvents in which the API and impurities are soluble and stable. |
Workflow for Impurity Analysis and Characterization
The identification and control of impurities is a systematic process that is integral to drug development and manufacturing.
Conclusion
While the specific role of this compound in the degradation pathways of Dasatinib is not extensively detailed in publicly available literature, its presence as a known impurity necessitates its careful monitoring throughout the drug product's lifecycle. As with all impurities, its potential to impact the safety, efficacy, and quality of the final product cannot be overlooked. The principles and methodologies outlined in this guide provide a framework for the robust analysis of Dasatinib and its impurities, including this compound. Further research into the formation kinetics and potential degradation pathways of this compound would provide a more complete picture of its role in the overall stability of Dasatinib. For drug development professionals, a thorough understanding of the impurity profile, including both process-related impurities and degradants, is essential for ensuring the delivery of safe and effective medicines to patients.
References
Methodological & Application
Application Notes & Protocols for the Detection of Deschloro Dasatinib in Drug Products
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of Deschloro Dasatinib, a potential process-related impurity in Dasatinib drug products. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Dasatinib.
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] As with any pharmaceutical product, controlling impurities is critical to ensure its safety and efficacy. This compound is a known impurity of Dasatinib, differing by the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. Robust analytical methods are essential for the accurate detection and quantification of this and other related substances in the drug product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common and effective techniques for the analysis of Dasatinib and its impurities. These methods offer the necessary specificity, sensitivity, and accuracy for routine quality control and stability studies.
Structural Relationship
The chemical structures of Dasatinib and its impurity, this compound, are closely related. This compound is formed when the chlorine atom on the phenyl ring of the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide moiety is replaced by a hydrogen atom. This seemingly minor modification can impact the pharmacological and toxicological properties of the drug substance, making its detection and control crucial.
Figure 1: Structural relationship between Dasatinib and this compound
Analytical Methods
Several chromatographic methods have been developed and validated for the determination of Dasatinib and its related impurities.[1][2][3] The following sections detail a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for the specific quantification of this compound.
Quantitative Data Summary
The performance of analytical methods for impurity detection is characterized by several key parameters. The table below summarizes typical validation parameters for the quantification of impurities in Dasatinib, which would be applicable for this compound upon method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.23 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.15 - 0.72 µg/mL | [4] |
| Linearity (Correlation Coefficient) | > 0.999 | [4] |
| Accuracy (% Recovery) | 95 - 113% | |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
This section provides a detailed protocol for an RP-HPLC method suitable for the detection of this compound. This method is based on established procedures for Dasatinib impurity profiling.[1][2]
RP-HPLC Method for the Determination of this compound
This method is designed to provide a robust separation of Dasatinib from its potential impurities, including this compound.
a. Materials and Reagents
-
Dasatinib Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Dasatinib Drug Product
b. Chromatographic Conditions
-
Column: Inertsil ODS 3V (150mm x 4.6mm, 5µm) or equivalent C18 column[1]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with diluted potassium hydroxide solution.[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 10 60 40 20 40 60 25 20 80 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40-50°C[1]
-
Detection Wavelength: 315 nm[1]
-
Injection Volume: 20 µL[1]
-
Diluent: Methanol[1]
c. Preparation of Solutions
-
Standard Stock Solution (Dasatinib): Accurately weigh about 10 mg of Dasatinib Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Spiked Standard Solution: Prepare a working standard solution containing a known concentration of Dasatinib (e.g., 500 µg/mL) and a specified concentration of this compound (e.g., 0.5 µg/mL, corresponding to 0.1%).[1]
-
Sample Solution: Accurately weigh a portion of the powdered tablets equivalent to 50 mg of Dasatinib into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter before injection.[1]
d. System Suitability Inject the spiked standard solution and verify the system suitability parameters. The resolution between Dasatinib and this compound should be greater than 2.0. The tailing factor for the Dasatinib peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
e. Analysis Inject the blank (diluent), the spiked standard solution, and the sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a drug product.
Figure 2: General workflow for this compound analysis
Conclusion
The provided RP-HPLC method offers a solid foundation for the detection and quantification of this compound in pharmaceutical drug products. It is crucial that this method is fully validated for its intended use within a specific laboratory and for a particular drug product matrix. Adherence to these analytical protocols will ensure the reliable monitoring of impurities, contributing to the overall quality, safety, and efficacy of Dasatinib medications.
References
Application Notes & Protocols: Use of Deschloro Dasatinib as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The quality and purity of the Dasatinib drug substance are critical for its safety and efficacy. Impurity profiling is a key aspect of quality control in pharmaceutical manufacturing. Deschloro Dasatinib, a known process-related impurity of Dasatinib, serves as a crucial reference standard for the identification and quantification of impurities in Dasatinib drug substance and formulations. These application notes provide detailed protocols for the use of this compound in the quality control of Dasatinib.
This compound: A Key Process-Related Impurity
This compound is a structural analog of Dasatinib lacking the chlorine atom on the 2-chloro-6-methylphenyl moiety. Its presence in the final drug product can arise from the starting materials or as a byproduct during the synthesis of Dasatinib. As a potential impurity, its levels must be carefully monitored and controlled to ensure the safety and consistency of the drug product. The use of a well-characterized this compound reference standard is essential for accurate analytical testing.
Chemical Information:
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | C₂₂H₂₆ClN₇O₂S | 488.01 g/mol | 302962-49-8 |
| This compound | N-(2-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | C₂₂H₂₇N₇O₂S | 453.56 g/mol | 1184919-23-0 |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of this compound and other impurities in Dasatinib. The following protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of this compound from Dasatinib and other related substances.
2.1.1. Experimental Protocol: HPLC-UV Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS 3V, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer with 1.0 g/L of Sodium 1-octanesulfonic acid, pH adjusted to 6.0 with dilute Potassium Hydroxide solution. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 323 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve Dasatinib drug substance or a crushed tablet equivalent in the diluent to obtain a concentration of approximately 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing both Dasatinib (e.g., 1 mg/mL) and this compound (e.g., 1 µg/mL) in the diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to evaluate the system's performance.
-
Inject the Standard Solution to determine the retention time and response of this compound.
-
Inject the Sample Solution to identify and quantify the this compound impurity.
Calculation:
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
Area_impurity = Peak area of this compound in the sample chromatogram
-
Area_standard = Peak area of this compound in the standard chromatogram
-
Concentration_standard = Concentration of this compound in the standard solution
-
Concentration_sample = Concentration of Dasatinib in the sample solution
2.1.2. Data Presentation: System Suitability and Method Validation
The following tables summarize typical system suitability and validation parameters for the HPLC-UV method.
Table 1: System Suitability Parameters
| Parameter | Dasatinib | This compound | Acceptance Criteria |
| Tailing Factor (T) | ~1.2 | ~1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |
| Resolution (Rs) | - | > 2.0 (from nearest peak) | Rs > 2.0 |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Dasatinib Mechanism of Action: BCR-ABL Signaling Pathway
Dasatinib is a tyrosine kinase inhibitor that targets multiple kinases, with its primary efficacy in CML stemming from the inhibition of the BCR-ABL fusion protein. This diagram illustrates the simplified signaling pathway and the point of inhibition by Dasatinib.
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Experimental Workflow: Impurity Analysis
The following diagram outlines the general workflow for the analysis of this compound as an impurity in a Dasatinib sample.
Application Notes and Protocols: Deschloro Dasatinib in In-Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloro Dasatinib is a close structural analog of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. Dasatinib exerts its effects by inhibiting key kinases involved in cancer cell proliferation and survival, most notably BCR-ABL and SRC family kinases. The chloro-substitution on the phenyl ring of Dasatinib is understood to contribute significantly to its binding affinity and overall potency. This compound, lacking this substitution, provides a valuable tool for structure-activity relationship (SAR) studies to further elucidate the role of this functional group in kinase inhibition.
These application notes provide a framework for utilizing this compound in in-vitro kinase assays to determine its inhibitory potential and selectivity profile. The following protocols and data presentation guidelines are intended to assist researchers in designing and executing experiments to characterize this compound and its comparative activity against Dasatinib.
Data Presentation
Quantitative data from in-vitro kinase assays should be organized to facilitate clear comparison between this compound and its parent compound, Dasatinib. The following table provides an example of how to present IC50 (half-maximal inhibitory concentration) values for a panel of relevant kinases.
Note: The IC50 values presented in Table 1 for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 1: Comparative Kinase Inhibition Profile of Dasatinib and this compound
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) |
| ABL1 | <1 | Value to be determined |
| SRC | 0.8 | Value to be determined |
| LCK | 1.1 | Value to be determined |
| YES1 | 1.3 | Value to be determined |
| FYN | 2.8 | Value to be determined |
| c-KIT | 79 | Value to be determined |
| PDGFRβ | 28 | Value to be determined |
| EPHA2 | 16 | Value to be determined |
Signaling Pathway
Dasatinib and its analogs target key signaling pathways involved in cell growth, proliferation, and survival. The primary targets include the BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), and the SRC family of tyrosine kinases. Inhibition of these kinases disrupts downstream signaling cascades.
Caption: Targeted signaling pathways of this compound.
Experimental Protocols
The following is a generalized protocol for an in-vitro kinase assay to determine the IC50 value of this compound. This protocol can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence-based).
Protocol: In-Vitro Tyrosine Kinase Inhibition Assay
1. Materials and Reagents:
-
Kinase: Purified recombinant human tyrosine kinase (e.g., ABL1, SRC).
-
Substrate: Specific peptide substrate for the chosen kinase.
-
This compound: Stock solution in DMSO.
-
Dasatinib: Stock solution in DMSO (for comparison).
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Assay Plates: 96-well or 384-well plates (e.g., white, low-volume for luminescence assays).
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay, or [γ-³²P]ATP for radiometric assays).
-
Plate Reader: Capable of detecting the signal from the chosen detection method (e.g., luminometer, fluorescence reader).
-
Multichannel Pipettes and/or Liquid Handling System.
2. Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for an in-vitro kinase assay.
3. Detailed Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the micromolar range, with 10-point, 3-fold serial dilutions.
-
Prepare a corresponding serial dilution of Dasatinib as a positive control for inhibition.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in kinase buffer.
-
Add the kinase/substrate mixture to each well of the assay plate containing the compound.
-
Allow for a brief pre-incubation (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay technology (e.g., addition of ADP-Glo™ reagent, LanthaScreen™ antibody).
-
Incubate the plate as required for signal development.
-
-
Data Acquisition:
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
4. Data Analysis:
-
Normalization:
-
Normalize the data using the vehicle control (DMSO) as 100% kinase activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
-
IC50 Curve Fitting:
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. The equation is as follows: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in-vitro kinase inhibitory activity of this compound. By systematically determining its IC50 values against a panel of relevant kinases and comparing them to Dasatinib, valuable insights into the structure-activity relationship of this class of inhibitors can be obtained. This information is crucial for the design and development of next-generation kinase inhibitors with improved potency and selectivity.
Application Notes and Protocols for the Isolation and Purification of Deschloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting key signaling pathways involved in cancer cell proliferation and survival, primarily targeting the BCR-ABL kinase and SRC family kinases. Deschloro Dasatinib, an analog of Dasatinib lacking the chlorine atom on the 2-chloro-6-methylphenyl moiety, is a critical compound for structure-activity relationship (SAR) studies, impurity profiling, and as a reference standard in analytical method development.
This document provides a detailed protocol for the isolation and purification of this compound. The methodologies outlined are based on established techniques for the purification of Dasatinib and its related impurities, adapted for this specific analog.
Experimental Protocols
Generation of this compound
This compound is not a common process-related impurity or degradant of Dasatinib. Therefore, its generation is typically achieved through targeted synthesis. The synthetic route mirrors that of Dasatinib, with the key difference being the use of 2-methylaniline in place of 2-chloro-6-methylaniline as a starting material.
Note: The following is a generalized synthetic scheme. Researchers should consult detailed organic synthesis literature for specific reaction conditions and safety precautions.
Synthetic Scheme Overview:
-
Amide Coupling: Reaction of an appropriate thiazole carboxylic acid derivative with 2-methylaniline to form the corresponding amide.
-
Pyrimidine Ring Formation: Condensation of the thiazole-amide intermediate with a substituted pyrimidine.
-
Piperazine Side Chain Addition: Nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to yield the final this compound product.
The crude product from the synthesis will be a mixture containing this compound, unreacted starting materials, and reaction byproducts, necessitating a robust purification strategy.
Protocol for Isolation and Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and purifying this compound to a high degree of purity.
1. Materials and Reagents:
-
Crude this compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ammonium bicarbonate (or other suitable buffer)
-
Formic acid (or other suitable acid for pH adjustment)
-
Deionized water (18 MΩ·cm)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. Preparative HPLC Method:
The following is a representative preparative HPLC method. Optimization may be required based on the specific impurity profile of the crude mixture.
| Parameter | Condition |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in water, pH adjusted to ~8.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 320 nm[1] |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient Program | See Table 1 |
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 20 |
| 5 | 20 |
| 35 | 70 |
| 40 | 95 |
| 45 | 95 |
| 46 | 20 |
| 50 | 20 |
4. Fraction Collection and Processing:
-
Monitor the chromatogram at 320 nm.
-
Collect the fractions corresponding to the main peak of this compound. The retention time will be slightly different from Dasatinib due to the change in hydrophobicity.
-
Combine the pure fractions as determined by analytical HPLC.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Analytical HPLC Method for Purity Assessment
To confirm the purity of the isolated this compound, a validated analytical HPLC method is required.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 2 | 10 |
| 15 | 80 |
| 20 | 80 |
| 21 | 10 |
| 25 | 10 |
Data Presentation
Table 3: Representative Analytical Data for Purified this compound
| Parameter | Result |
| Purity (by HPLC) | > 99.0% |
| Retention Time | Dependent on the specific analytical method, but will be distinct from Dasatinib |
| Molecular Formula | C₂₂H₂₇N₇O₂S |
| Molecular Weight | 453.56 g/mol |
| UV λmax | Approximately 320-330 nm[1] |
Visualizations
Signaling Pathway of Dasatinib and its Analogs
Dasatinib and its analogs, including this compound, are potent inhibitors of the BCR-ABL fusion protein and SRC family kinases, which are key drivers in certain leukemias. The diagram below illustrates the primary signaling pathways inhibited by these compounds.
Caption: Inhibition of BCR-ABL and SRC Family Kinases by Dasatinib Analogs.
Experimental Workflow for Isolation and Purification
The following diagram outlines the logical flow of the experimental protocol for obtaining pure this compound.
Caption: Workflow for the Isolation and Purification of this compound.
References
Application Notes and Protocols: Deschloro Dasatinib as a Potential Biomarker for Dasatinib Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by targeting multiple kinases, with a primary action on the BCR-ABL kinase, the hallmark of CML.[2][3] The stability of pharmaceutical products is a critical factor in ensuring their safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5] This document provides detailed application notes and protocols for investigating Deschloro Dasatinib, a known impurity of Dasatinib, as a potential biomarker for drug degradation.
This compound, with the chemical formula C22H27N7O2S and CAS number 1184919-23-0, is a potential degradation product of Dasatinib.[5][6] Understanding its formation under various stress conditions is crucial for formulation development, manufacturing, and packaging to ensure the stability of Dasatinib drug products. These protocols will outline the procedures for conducting forced degradation studies on Dasatinib and the subsequent analysis to identify and quantify this compound and other degradants.
Signaling Pathway of Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A primary target is the BCR-ABL fusion protein, which exhibits constitutive tyrosine kinase activity, driving the malignant phenotype in CML and ALL.[2] By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, preventing the phosphorylation of downstream substrates and disrupting signaling pathways that promote cancer cell growth.[2] Additionally, Dasatinib inhibits other kinases such as the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[1][2]
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols
Forced Degradation of Dasatinib
This protocol describes the conditions for subjecting Dasatinib to forced degradation to generate potential degradation products, including this compound.
Materials:
-
Dasatinib drug substance or tablet formulation
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
UV-Vis spectrophotometer or photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Dasatinib at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the Dasatinib stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 80°C for 30 minutes.[7]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the Dasatinib stock solution, add 1 mL of 1 N NaOH.
-
Incubate the mixture at 80°C for 30 minutes.[7]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the Dasatinib stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 30 minutes.[7]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid Dasatinib drug substance in an oven at 105°C for 24 hours.[2]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the Dasatinib drug substance (solid) or solution to UV light (200 Wh/m²) and fluorescent light (1.2 million lux-hours) in a photostability chamber.[2]
-
After exposure, prepare a solution of the sample at a known concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the Dasatinib stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.
Caption: Workflow for the forced degradation of Dasatinib.
Stability-Indicating HPLC Method for Dasatinib and its Degradation Products
This protocol provides a high-performance liquid chromatography (HPLC) method to separate Dasatinib from its degradation products, including this compound.
Materials and Equipment:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM potassium phosphate buffer (pH 6.0) with 0.1% (w/v) 1-octanesulfonic acid sodium salt.[8]
-
Mobile Phase B: Acetonitrile
-
Forced degradation samples and control sample
-
Reference standards for Dasatinib and, if available, this compound
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (a detailed gradient program should be optimized based on the specific column and system)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Protocol:
-
System Suitability: Inject a standard solution of Dasatinib multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area, and tailing factor).
-
Analysis of Samples: Inject the control and forced degradation samples into the HPLC system.
-
Data Acquisition and Analysis:
-
Record the chromatograms for each sample.
-
Identify the peak corresponding to Dasatinib based on its retention time from the control sample.
-
Identify the peaks of the degradation products, including the peak that may correspond to this compound.
-
Calculate the percentage degradation of Dasatinib in each stressed sample using the following formula: % Degradation = [(Area of Dasatinib in Control - Area of Dasatinib in Stressed Sample) / Area of Dasatinib in Control] x 100
-
Quantify this compound and other degradation products using a reference standard if available, or report their peak areas relative to the initial Dasatinib peak area.
-
Identification of this compound by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound.
Materials and Equipment:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Chromatographic conditions as described in the HPLC method
-
Forced degradation sample showing the suspected this compound peak
Protocol:
-
LC Separation: Separate the components of the forced degradation sample using the established HPLC method.
-
MS Analysis:
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
Look for the molecular ion peak corresponding to the mass of this compound (C22H27N7O2S, molecular weight: 453.57 g/mol ).[6] The expected [M+H]+ ion would be at m/z 454.19.
-
-
Fragmentation Analysis (MS/MS):
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected this compound peak.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation of Dasatinib
| Stress Condition | % Degradation of Dasatinib | Peak Area of this compound (if quantifiable) | Number of Degradation Products |
| Acid Hydrolysis (1N HCl, 80°C, 30 min) | |||
| Alkaline Hydrolysis (1N NaOH, 80°C, 30 min) | |||
| Oxidative Degradation (30% H2O2, RT, 30 min) | |||
| Thermal Degradation (105°C, 24 h) | |||
| Photolytic Degradation (UV & Fluorescent) |
Conclusion
These application notes and protocols provide a comprehensive framework for investigating this compound as a potential biomarker for the degradation of Dasatinib. By performing forced degradation studies and utilizing stability-indicating analytical methods like HPLC and LC-MS, researchers and drug development professionals can gain valuable insights into the stability of Dasatinib. This information is critical for the development of robust formulations, appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of Dasatinib-containing pharmaceutical products. Further studies can be conducted to correlate the presence and quantity of this compound with specific degradation pathways and to establish its utility as a reliable stability marker in routine quality control.
References
- 1. rp-lc-method-development-and-validation-for-dasatinib-forced-degradation-study-isolation-and-structural-characterization-by-nmr-and-hrms - Ask this paper | Bohrium [bohrium.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib iMpurity | 1184919-23-0 [amp.chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. chesci.com [chesci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assay Design to Evaluate Deschloro Dasatinib Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deschloro Dasatinib is a structural analog of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor (TKI). Dasatinib is known to inhibit several key kinases involved in cancer cell proliferation and survival, most notably the BCR-ABL fusion protein and Src family kinases.[1][2] While this compound is understood to be a derivative of Dasatinib, detailed public data on its specific cytotoxic profile and inhibitory concentrations are limited. Therefore, this document provides a comprehensive set of protocols to evaluate the cytotoxicity of this compound, using the well-established mechanisms of Dasatinib as a foundational framework.
These application notes will guide researchers in designing and executing cell-based assays to determine the cytotoxic effects of this compound on relevant cancer cell lines. The provided protocols for cell viability, cytotoxicity, and apoptosis assays will enable the generation of critical data, such as IC50 values, to characterize the potency of this compound.
Signaling Pathway of Dasatinib and its Analogs
Dasatinib and its analogs are believed to exert their cytotoxic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets include the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and Src family kinases, which are involved in various cellular processes like proliferation, survival, and migration. Inhibition of these kinases leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
References
Application Notes and Protocols for Forced Degradation Studies of Dasatinib to Generate Deschloro Dasatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate the performance of forced degradation studies.[2] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2]
This document provides detailed protocols for conducting forced degradation studies on Dasatinib under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Additionally, it addresses the generation and identification of the known impurity, Deschloro Dasatinib.
This compound: A Known Impurity
This compound is a known impurity of Dasatinib, characterized by the absence of the chlorine atom on the N-(2-chloro-6-methylphenyl) group.[3][4]
While this compound is a recognized impurity, its formation is not prominently reported under standard forced degradation conditions in the reviewed literature. It is more likely a process-related impurity. However, for research and analytical purposes, its generation can be hypothetically explored through reductive dehalogenation methods.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of Dasatinib.
Caption: Experimental workflow for forced degradation of Dasatinib.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
Dasatinib Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Potassium Hydroxide (KOH)
-
Water (HPLC grade)
4.2. Preparation of Dasatinib Stock Solution
Prepare a stock solution of Dasatinib at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
4.3. Forced Degradation Procedures
For each condition, a control sample (Dasatinib stock solution stored at room temperature and protected from light) should be prepared and analyzed alongside the stressed samples.
4.3.1. Acidic Hydrolysis
-
To 5 mL of the Dasatinib stock solution, add 5 mL of 1N HCl.
-
Reflux the mixture at 70°C for 5 hours.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
4.3.2. Basic Hydrolysis
-
To 5 mL of the Dasatinib stock solution, add 5 mL of 1N NaOH.
-
Reflux the mixture at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
4.3.3. Oxidative Degradation
-
To 5 mL of the Dasatinib stock solution, add 5 mL of 30% H₂O₂.
-
Heat the mixture at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
4.3.4. Thermal Degradation
-
Keep the Dasatinib stock solution in a controlled temperature environment (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
4.3.5. Photolytic Degradation
-
Expose the Dasatinib stock solution to UV light (e.g., 200 watt-hours/square meter) in a photostability chamber.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase diluent.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating Dasatinib from its degradation products.
5.1. HPLC Method
| Parameter | Condition |
| Column | Kinetex C18 (4.6 x 150 mm, 5 µm)[4][6] |
| Mobile Phase A | 1.36 g of KH₂PO₄ in 1000 mL of water, pH adjusted to 7.8 with KOH solution[4][6] |
| Mobile Phase B | Acetonitrile[4][6] |
| Gradient Elution | A suitable gradient program to ensure separation. |
| Flow Rate | 0.9 mL/min[4][6] |
| Column Temperature | 45°C[4][6] |
| Detection Wavelength | 305 nm[4][6] |
| Injection Volume | 10 µL |
5.2. LC-MS for Structural Elucidation
For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) should be employed to determine the mass of the degradants and aid in their structural elucidation.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Dasatinib | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 5 hours | 70°C | ~8%[1] | Unknown Impurity (m/z 521.11)[4][6] |
| Base Hydrolysis | 1N NaOH | 30 minutes | 80°C | ~6.5%[1] | Various minor degradants |
| Oxidative Degradation | 30% H₂O₂ | 30 minutes | 80°C | Significant | Dasatinib N-oxide[4][6] |
| Thermal Degradation | In solution | 48 hours | 70°C | Minimal | - |
| Photolytic Degradation | UV light | 200 Wh/m² | Ambient | ~1.1%[1] | Minor degradants |
Dasatinib Signaling Pathway
Dasatinib primarily targets the BCR-ABL tyrosine kinase, which is a hallmark of CML.[7][8] The following diagram illustrates this inhibitory action.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.
Conclusion
These application notes provide a comprehensive framework for conducting forced degradation studies on Dasatinib. The protocols and analytical methods described are based on published literature and are intended to serve as a starting point for researchers. The identification and characterization of degradation products, including the known impurity this compound, are essential for ensuring the stability and quality of Dasatinib drug products. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and the drug's mechanism of action.
References
Spectroscopic Characterization of Deschloro Dasatinib: An Application Note for Researchers
For Immediate Release
This application note provides detailed spectroscopic techniques and protocols for the characterization of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor, Dasatinib. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Dasatinib.
Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. This compound is a process-related impurity of Dasatinib, differing by the absence of a chlorine atom on the 2-chloro-6-methylphenyl ring. Its chemical formula is C₂₂H₂₇N₇O₂S with a molecular weight of 453.56 g/mol . Accurate characterization of this impurity is essential for quality control and regulatory compliance.
This document outlines the application of various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the unambiguous identification and quantification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-(2-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
| Molecular Formula | C₂₂H₂₇N₇O₂S |
| Molecular Weight | 453.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Spectroscopic Characterization
The following sections detail the application of various spectroscopic methods for the characterization of this compound. While specific experimental data for this compound is not widely published, the data for the parent compound, Dasatinib, serves as a crucial reference for spectral interpretation. The expected shifts and changes in the spectra due to the absence of the chlorine atom are discussed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of this compound. Dasatinib exhibits a characteristic maximum absorption (λmax) at approximately 323 nm. It is anticipated that this compound will have a similar UV absorption profile, with a potential minor shift in the λmax due to the change in the substituent on the phenyl ring.
Table 2: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Dasatinib (Reference) | ~323 | Methanol or Acetonitrile |
| This compound (Expected) | ~320-325 | Methanol or Acetonitrile |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to be very similar to that of Dasatinib, with the primary difference being the absence of the C-Cl stretching vibration.
Table 3: Key FTIR Absorption Bands (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (amide and amine) |
| ~3200 | O-H stretching (alcohol) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1640 | C=O stretching (amide I) |
| ~1580 | N-H bending (amide II) and C=N stretching |
| ~1520 | C=C stretching (aromatic) |
| ~1140 | C-O stretching (alcohol) |
| ~1050 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 454.57. The fragmentation pattern can provide valuable structural information.
Table 4: Expected Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Dasatinib (Reference) | ESI+ | 488.15 | 401.1, 328.1 |
| This compound | ESI+ | 454.57 | Expected fragments corresponding to the loss of the N-(2-methylphenyl)carboxamide and piperazinylethanol moieties. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the aromatic, aliphatic, and heteroaromatic protons and carbons. The key difference in the ¹H NMR spectrum compared to Dasatinib will be the presence of an additional aromatic proton signal in the region of the phenyl ring, replacing the signal pattern of the chloro-substituted ring.
Table 5: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) |
| Aromatic protons (thiazole, pyrimidine, phenyl) | 6.0 - 8.5 |
| -NH protons | 9.0 - 11.0 |
| -OH proton | ~4.5 |
| Piperazine and ethyl protons | 2.5 - 4.0 |
| Methyl protons | ~2.2 |
Table 6: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic and heteroaromatic carbons | 100 - 165 |
| Amide carbonyl carbon | ~162 |
| Piperazine and ethyl carbons | 40 - 65 |
| Methyl carbon | ~18 |
Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard analytical methods for Dasatinib and its impurities and may require optimization for specific instrumentation and sample matrices.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 10-20 µg/mL.
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Analysis: Scan the sample solution from 200 to 400 nm using the solvent as a blank.
-
Data Processing: Determine the wavelength of maximum absorbance (λmax).
FTIR Spectroscopy Protocol
-
Sample Preparation: Mix a small amount of the solid this compound sample with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (LC-MS) Protocol
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from Dasatinib and other impurities.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode to identify the [M+H]⁺ ion and product ion scan mode to obtain fragmentation patterns.
-
Mass Range: m/z 100-1000.
-
-
Data Processing: Determine the accurate mass of the parent ion and identify the major fragment ions.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Processing: Process the spectra to determine chemical shifts, coupling constants, and integration values.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a bulk drug substance.
Caption: Workflow for the characterization of this compound.
Signaling Pathway Inhibition by Dasatinib
This compound, as a structural analog of Dasatinib, is expected to have a similar, though potentially less potent, inhibitory effect on the same signaling pathways. The following diagram illustrates the primary signaling pathways inhibited by Dasatinib.
Caption: Dasatinib's inhibition of key signaling pathways.
Conclusion
This application note provides a comprehensive overview of the spectroscopic techniques and protocols for the characterization of this compound. The presented data, based on the well-characterized parent compound Dasatinib, and the detailed experimental workflows will serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The accurate identification and characterization of impurities like this compound are paramount for ensuring the quality, safety, and efficacy of Dasatinib drug products.
Troubleshooting & Optimization
How to minimize the formation of Deschloro Dasatinib during synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the Deschloro Dasatinib impurity during the synthesis of Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a process-related impurity formed during the synthesis of Dasatinib where the chlorine atom on the 2-chloro-6-methylphenyl moiety is replaced by a hydrogen atom. As a structural analog of the active pharmaceutical ingredient (API), its presence can affect the purity, safety, and efficacy of the final drug product. Regulatory agencies have strict limits on the levels of such impurities, making its control a critical aspect of the manufacturing process.
Q2: What is the primary mechanism for the formation of this compound?
The formation of this compound is primarily attributed to a hydrodechlorination side reaction. This reaction is often catalyzed by palladium catalysts, which are commonly used in cross-coupling reactions during the Dasatinib synthesis. In the presence of a hydrogen source, the palladium catalyst can facilitate the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.
Q3: What are the potential sources of hydrogen for the hydrodechlorination reaction?
Hydrogen for the hydrodechlorination side reaction can originate from various sources within the reaction mixture, including:
-
Solvents: Alcohols (e.g., isopropanol, ethanol) and even ethers like tetrahydrofuran (THF) can act as hydrogen donors.
-
Bases: Certain bases or their degradation products can serve as a source of hydrogen.
-
Starting Materials and Reagents: Impurities in starting materials or reagents can sometimes contribute hydrogen.
-
Gaseous Hydrogen: If hydrogenation steps are part of the overall synthesis, residual hydrogen can be a factor.
Troubleshooting Guide: Minimizing this compound Formation
This guide provides specific recommendations to address the formation of this compound during key stages of the synthesis.
| Issue | Potential Cause | Recommended Actions |
| High Levels of this compound in Crude Product | Inappropriate Palladium Catalyst/Ligand System: The choice of palladium catalyst and its associated ligands significantly influences the rate of hydrodechlorination. Some catalyst systems have a higher propensity for this side reaction. | Catalyst and Ligand Selection: - Evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. - Consider using N-heterocyclic carbene (NHC) ligands, which have been shown in some cases to suppress hydrodehalogenation. - Screen different catalyst loadings to find the optimal balance between reaction efficiency and impurity formation. |
| Suboptimal Reaction Temperature: Higher reaction temperatures can increase the rate of the undesired hydrodechlorination reaction. | Temperature Optimization: - Conduct the reaction at the lowest effective temperature that allows for a reasonable reaction rate. - Perform a temperature profiling study to determine the optimal temperature range for minimizing the this compound impurity. | |
| Choice of Solvent and Base: The solvent and base can act as hydrogen donors, promoting the formation of this compound. | Solvent and Base Screening: - Evaluate a range of aprotic solvents that are less likely to act as hydrogen donors (e.g., dioxane, toluene, DMF). - Use non-hydrogen-donating inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of organic bases where possible. | |
| Inconsistent Levels of this compound Between Batches | Variability in Starting Material Quality: Impurities in the 2-chloro-6-methylaniline starting material or other reagents could catalyze the dechlorination. | Raw Material Control: - Implement stringent quality control checks for all starting materials and reagents. - Develop an analytical method to test for impurities in the starting materials that may promote hydrodechlorination. |
| Atmosphere Control: Presence of oxygen can influence the catalyst activity and potentially lead to side reactions. | Inert Atmosphere: - Ensure all reactions involving the palladium catalyst are performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and minimize side reactions. | |
| Difficulty in Removing this compound by Crystallization | Similar Physicochemical Properties: this compound and Dasatinib have very similar structures and physicochemical properties, making their separation by simple crystallization challenging. | Purification Strategy: - Chromatography: Employ column chromatography (e.g., silica gel or preparative HPLC) for efficient removal of the impurity. The choice of eluent system will be critical for achieving good separation. - Recrystallization Optimization: If crystallization is the preferred method, conduct a thorough solvent screening to identify a solvent system that provides better discrimination between Dasatinib and the Deschloro impurity. Seeding with pure Dasatinib crystals may also improve the efficiency of the purification. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination to Minimize this compound
This protocol provides a starting point for optimizing the coupling reaction to minimize the formation of the this compound impurity.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate)
-
1-(2-hydroxyethyl)piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Aprotic solvent (e.g., Dioxane)
-
Inorganic base (e.g., K₂CO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the intermediate, 1-(2-hydroxyethyl)piperazine, and the inorganic base.
-
Purge the vessel with an inert gas for at least 15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst and the phosphine ligand in the aprotic solvent.
-
Add the catalyst/ligand solution to the reaction vessel under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and proceed with the work-up and purification steps.
Note: The specific catalyst, ligand, base, solvent, and temperature should be optimized for each specific synthetic route.
Protocol 2: Analytical Method for Quantifying Dasatinib and this compound
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately monitoring the formation of the this compound impurity.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content. The specific gradient will need to be optimized to achieve baseline separation of Dasatinib and this compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 324 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of Dasatinib and this compound of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in a suitable diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for Dasatinib and this compound based on their retention times compared to the standards.
-
Quantify the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Visualizations
Caption: Synthetic pathway of Dasatinib highlighting the formation of the this compound impurity.
Caption: Troubleshooting workflow for minimizing this compound impurity.
Technical Support Center: Optimizing Chromatographic Separation of Dasatinib and Deschloro Dasatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Dasatinib and its critical impurity, Deschloro Dasatinib.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UPLC separation of Dasatinib and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Dasatinib and this compound Peaks | Mobile phase composition is not optimal. | - Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. - Modify the pH of the mobile phase buffer; the pKa of Dasatinib can influence its retention. - Experiment with a different organic modifier (e.g., switch from acetonitrile to methanol or use a combination). |
| Inappropriate stationary phase. | - If using a standard C18 column, consider a C8 column or a phenyl-hexyl column for alternative selectivity. - Evaluate columns with different particle sizes (e.g., switching from 5 µm to 3.5 µm or sub-2 µm for UPLC) to enhance efficiency. | |
| Gradient slope is too steep. | - For gradient elution, decrease the rate of change in the organic modifier concentration over time to improve the separation of closely eluting peaks. | |
| Peak Tailing for Dasatinib | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure Dasatinib is in a single ionic form. - Add a competing base, such as triethylamine, to the mobile phase to mask active silanol groups on the silica support. |
| Column overload. | - Reduce the concentration of the sample being injected. | |
| Variable Retention Times | Inadequate column equilibration. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature, as temperature can significantly impact retention times. | |
| Mobile phase composition changing over time. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Low Signal Intensity or Poor Peak Shape | Suboptimal detection wavelength. | - Ensure the detector wavelength is set to the UV maximum of Dasatinib, which is typically around 315-325 nm. |
| Sample degradation. | - Prepare samples fresh and store them appropriately. Dasatinib can be susceptible to degradation under certain conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for Dasatinib and its impurities?
A1: A good starting point is a reversed-phase method using a C18 or C8 column. A common mobile phase consists of a phosphate or acetate buffer with a pH between 3.5 and 6.5, and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to separate all related substances effectively.
Q2: How can I improve the resolution between Dasatinib and the closely related this compound?
A2: Optimizing the mobile phase is crucial. Small changes in the pH of the aqueous phase can alter the ionization state of the molecules and impact their retention, potentially improving separation. Additionally, experimenting with different organic modifiers (acetonitrile vs. methanol) or using a combination can change the selectivity of the separation. A shallow gradient program is also recommended to maximize the separation of these closely eluting compounds.
Q3: What detection wavelength is recommended for the analysis of Dasatinib?
A3: The recommended UV detection wavelength for Dasatinib is typically in the range of 315 nm to 325 nm, which corresponds to its UV absorbance maximum.
Q4: Are there any specific column chemistries that are more effective for this separation?
A4: While standard C18 columns are widely used, a phenyl-hexyl stationary phase may offer alternative selectivity due to pi-pi interactions, which could be beneficial for separating structurally similar molecules like Dasatinib and this compound.
Experimental Protocols
Below are detailed methodologies from cited experiments for the chromatographic analysis of Dasatinib.
Method 1: RP-HPLC for Dasatinib and Process-Related Impurities
This method was developed for the determination of process-related impurities of Dasatinib.
| Parameter | Condition |
| Stationary Phase | Inertsil ODS 3V, 150mm x 4.6mm, 5µm |
| Mobile Phase A | 1.36g of potassium dihydrogen phosphate and 1.0g of sodium-1-octane sulphonic acid in 1000ml water, pH adjusted to 6.0 with dilute potassium hydroxide solution. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 20 µL |
Reference: Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance.
Method 2: RP-HPLC for Estimation of Dasatinib
This method was developed for the estimation of Dasatinib in bulk and pharmaceutical dosage forms.
| Parameter | Condition |
| Stationary Phase | Cosmicsil BDS C18, 150mm x 4.6mm, 5µm |
| Mobile Phase | Triethyl amine buffer solution (pH 6.5 ± 0.05) and a solvent mixture of Methanol and Acetonitrile (50:50 v/v). |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 315 nm |
| Retention Time | Approximately 12 min |
Reference: RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELINE.
Visualizations
The following diagrams illustrate common workflows in chromatographic method development and troubleshooting.
Caption: A typical workflow for chromatographic method development.
Caption: Troubleshooting logic for poor peak resolution.
Technical Support Center: Troubleshooting Peak Tailing of Deschloro Dasatinib in Reverse-Phase HPLC
Welcome to the technical support center for addressing peak tailing of Deschloro Dasatinib in reverse-phase High-Performance Liquid Chromatography (HPLC). This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical (Gaussian) peak, while values greater than 1.2 are generally considered tailing.[2][3]
Q2: Why am I observing peak tailing specifically for this compound?
This compound, an amine-containing basic compound, is prone to secondary interactions with the stationary phase in reverse-phase HPLC.[2][4] The primary cause of peak tailing for such compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[1][2][4][5][6]
Q3: What are the main causes of peak tailing in reverse-phase HPLC?
Peak tailing can arise from several factors, which can be broadly categorized as chemical and physical issues.
-
Chemical Causes:
-
Secondary Silanol Interactions: The most common cause for basic compounds like this compound.[1][2][4][5][6]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, promoting interactions with the analyte.[2][5][7][8][9]
-
Contaminants: The presence of interfering compounds in the sample or mobile phase.[2]
-
-
Physical and Instrumental Causes:
-
Column Overload: Injecting too high a concentration of the sample.[10][11]
-
Column Degradation: Voids in the column bed or a blocked frit can distort peak shape.[2][11]
-
Extra-Column Volume: Dead volume in the HPLC system, such as from excessively long or wide tubing.[5]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase.[10][12]
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Guide 1: Optimizing Mobile Phase Conditions
The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds.
Problem: Peak tailing is observed for this compound.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: this compound has basic functional groups. At a mobile phase pH above 3, residual silanol groups on the silica stationary phase become ionized and can interact strongly with the protonated analyte, causing peak tailing.[2][5]
-
Incorporate a Buffer: Using a buffer in the mobile phase is crucial for maintaining a stable pH and improving peak symmetry.[4][5]
-
Consider Mobile Phase Additives: Small amounts of a basic additive can compete with the analyte for active silanol sites.
Experimental Protocol: Mobile Phase Preparation (pH 3.0)
-
Prepare Buffer: Weigh an appropriate amount of potassium dihydrogen phosphate to make a 20 mM solution in HPLC-grade water.
-
Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.
-
Prepare Mobile Phase: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 85:15 v/v as a starting point, based on methods for Dasatinib).[14]
-
Degas: Degas the mobile phase using an ultrasonic bath or vacuum filtration to prevent bubble formation in the HPLC system.
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are paramount for achieving symmetrical peaks.
Problem: Peak tailing persists after optimizing the mobile phase.
Troubleshooting Steps:
-
Use an End-capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[2][5]
-
Recommendation: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. These columns have a lower density of accessible silanol groups.
-
-
Check for Column Contamination or Degradation: Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape for all analytes.[2][11]
-
Recommendation:
-
Guide 3: Addressing Instrumental and Sample-Related Issues
Sometimes, the problem lies not with the chemistry but with the hardware or the sample itself.
Problem: All peaks in the chromatogram are tailing, or the tailing is inconsistent.
Troubleshooting Steps:
-
Investigate for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[10][11]
-
Recommendation: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original concentration was likely too high.[11]
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5]
-
Recommendation: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[5]
-
-
Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10][12]
-
Recommendation: Ideally, dissolve the sample in the initial mobile phase.
-
Data Summary
The following table summarizes the key parameters and their effects on peak tailing for this compound.
| Parameter | Condition Leading to Tailing | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH > 3.5 | Lower pH to 2.5 - 3.0 | Suppression of silanol ionization, reducing secondary interactions. |
| Buffer Concentration | No buffer or low concentration | Use a 10-50 mM buffer (e.g., phosphate) | Stable pH, improved peak symmetry. |
| Column Type | Non-end-capped, older silica | Use a modern, end-capped C18 or C8 column | Fewer active silanol sites available for interaction. |
| Sample Concentration | High concentration | Dilute the sample | Prevents column overload and improves peak shape. |
| Extra-Column Volume | Long or wide-bore tubing | Use shorter, narrower tubing | Minimized band broadening. |
Visual Guides
The following diagrams illustrate the chemical interactions causing peak tailing and a logical workflow for troubleshooting.
Caption: Interaction causing peak tailing of basic compounds.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. support.waters.com [support.waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ijrpc.com [ijrpc.com]
Troubleshooting low yield in the synthesis of Deschloro Dasatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Deschloro Dasatinib.
Frequently Asked Questions (FAQs)
Issue 1: Low yield in the initial amide coupling of 2-aminothiazole-5-carboxylic acid and 2-methylaniline.
-
Question: My amide coupling reaction to form N-(2-methylphenyl)-2-aminothiazole-5-carboxamide is resulting in a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in this step are often attributed to several factors:
-
Poor activation of the carboxylic acid: Standard coupling reagents may not be efficient enough. Consider using more potent activators.
-
Low nucleophilicity of the aniline: 2-methylaniline is a relatively weak nucleophile.
-
Side reactions: The amino group on the thiazole ring can sometimes interfere with the reaction.
-
Reaction conditions: Temperature and reaction time can significantly impact the yield.
Troubleshooting Steps:
-
Choice of Coupling Agent: If you are using standard coupling agents like DCC or EDC with limited success, consider switching to HATU or HOBt, which are known to be more effective for difficult couplings.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious of potential side reactions at higher temperatures.
-
Protection of the Thiazole Amino Group: Although often not necessary, if you suspect side reactions involving the 2-amino group of the thiazole, you could consider a protection strategy, for example, using a Boc protecting group.[1]
-
Alternative Synthesis Route: A different approach involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea, which has been reported to give the desired 2-aminothiazole-5-carboxamide in excellent yield.[2]
-
Issue 2: Inefficient Buchwald-Hartwig amination of the thiazole intermediate with the chloropyrimidine.
-
Question: The palladium-catalyzed Buchwald-Hartwig coupling between my N-(2-methylphenyl)-2-aminothiazole-5-carboxamide intermediate and 4,6-dichloro-2-methylpyrimidine is giving a low yield of the desired product. How can I optimize this reaction?
-
Answer: The Buchwald-Hartwig amination is a powerful reaction, but its efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent. For heterocyclic substrates, optimization is often necessary.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often more effective than earlier generation ligands like BINAP for coupling with heteroaromatic amines.[3]
-
Catalyst System: Ensure your palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) is of high quality. The catalyst loading can also be optimized; typically, 1-5 mol% is used.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and often gives good results. Other bases like potassium carbonate or cesium carbonate can also be screened. The choice of base can influence the reaction rate and selectivity.[4]
-
Solvent Choice: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The polarity of the solvent can affect the reaction outcome, with less polar solvents like toluene or xylene sometimes favoring the desired product.[3]
-
Temperature Control: The reaction often requires heating, typically in the range of 80-110 °C. The optimal temperature should be determined experimentally.
-
Exclusion of Air and Moisture: These reactions are highly sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 3: Low yield in the final SNAr reaction with 1-(2-hydroxyethyl)piperazine.
-
Question: The final step of my synthesis, the nucleophilic aromatic substitution (SNAr) of the chloro-pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine, is inefficient. What can I do to improve the yield?
-
Answer: This SNAr reaction is generally robust, but low yields can occur due to incomplete reaction or side product formation.
Troubleshooting Steps:
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures, often refluxing in a solvent like n-butanol or dioxane. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Excess of Piperazine: Using a molar excess of 1-(2-hydroxyethyl)piperazine (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
Base: While the piperazine itself is a base, the addition of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the HCl generated.
-
Solvent: Ensure the solvent is anhydrous, as water can compete with the piperazine as a nucleophile, leading to undesired hydrolysis byproducts.
-
Issue 4: Difficulty in purifying the final this compound product.
-
Question: I am struggling to obtain pure this compound, which is impacting my final yield. What are the best purification strategies?
-
Answer: The purification of polar, nitrogen-containing heterocyclic compounds like this compound can be challenging due to their solubility characteristics and potential for multiple protonation states.
Troubleshooting Steps:
-
Chromatography:
-
Stationary Phase: Reverse-phase chromatography (C18) is often more effective than normal-phase (silica gel) for these types of compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%), can improve peak shape and separation.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Experiment with different solvent systems. A common approach for similar compounds is to dissolve the crude material in a good solvent (e.g., DMSO or DMF) at an elevated temperature and then precipitate the product by adding an anti-solvent (e.g., water or an ether).
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous phase can then be basified and the pure product extracted back into an organic solvent.
-
Identification of Impurities: Use techniques like LC-MS and NMR to identify the major impurities. Knowing the structure of the impurities can help in designing a more targeted purification strategy. Common impurities can include starting materials, reagents, and side-products from the various reaction steps.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Amide Coupling
| Parameter | Condition | Notes |
| Coupling Reagents | HATU, HOBt | Often more effective than DCC/EDC. |
| Base | DIPEA, NMM | Typically 2-3 equivalents. |
| Solvent | DMF, DMAc | Anhydrous conditions are important. |
| Temperature | 25 - 50 °C | Monitor for side reactions at higher temperatures. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading. |
| Ligand | XPhos, SPhos, BrettPhos | 1.2 - 2 equivalents relative to Palladium. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5 - 2 equivalents. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Reaction is typically heated. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 3: General Conditions for Final SNAr Reaction
| Parameter | Condition | Notes |
| Nucleophile | 1-(2-hydroxyethyl)piperazine | 2-3 molar equivalents. |
| Base (optional) | TEA, DIPEA | 1-2 equivalents. |
| Solvent | n-Butanol, Dioxane | Reflux conditions are common. |
| Temperature | 100 - 120 °C | Ensure adequate heating. |
| Reaction Time | 12 - 48 hours | Monitor for completion. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-methylphenyl)-2-aminothiazole-5-carboxamide (Amide Coupling)
-
To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-methylaniline (1.1 eq) and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-methylphenyl)thiazole-5-carboxamide (Buchwald-Hartwig Amination)
-
In a flame-dried flask under an argon atmosphere, combine N-(2-methylphenyl)-2-aminothiazole-5-carboxamide (1.0 eq), 4,6-dichloro-2-methylpyrimidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Synthesis of this compound (Final SNAr Reaction)
-
To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-methylphenyl)thiazole-5-carboxamide (1.0 eq) in n-butanol, add 1-(2-hydroxyethyl)piperazine (2.5 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and stir for 24-48 hours, monitoring by LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Strategies to improve the solubility of Deschloro Dasatinib for assays
Welcome to the technical support center for Deschloro Dasatinib. This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling and solubilizing this compound for accurate and reproducible assay results.
Troubleshooting Guide
This section addresses common problems encountered during the experimental use of this compound.
Q1: My this compound precipitated after I diluted my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous system where its solubility is much lower.[1][2]
Potential Causes & Solutions:
-
High Final Concentration of Compound: The final concentration of this compound in your aqueous solution may exceed its solubility limit.
-
Solution: Try lowering the final concentration of the compound in your assay.
-
-
High Percentage of DMSO in Final Solution: While DMSO aids initial dissolution, high concentrations can be toxic to cells and can still lead to precipitation when the local concentration of the compound is too high during dilution.[3]
-
Solution 1 (Recommended): Ensure the final concentration of DMSO in your cell culture or assay buffer is low, typically below 0.5% and ideally below 0.1%, to minimize toxicity and solubility issues.[3]
-
Solution 2 (Serial Dilution): Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help keep the compound in solution.
-
-
Incorrect Dilution Technique: Adding the aqueous buffer directly to the small volume of DMSO stock can cause rapid precipitation.
-
Solution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This promotes rapid mixing and dispersion, preventing the formation of localized high concentrations that can precipitate.
-
Q2: I am seeing inconsistent results or lower-than-expected activity in my kinase assay. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent results and underestimated potency in biological assays. If this compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to inaccurate data.
Troubleshooting Steps:
-
Visually Inspect Your Solutions: Before adding to the assay, carefully inspect your final working solution (after dilution in aqueous buffer) for any visible precipitate. Hold it up to a light source. If you see any cloudiness or solid particles, the compound has precipitated.
-
Prepare Fresh Solutions: Do not use aqueous solutions that have been stored, as the compound can precipitate over time. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment.[4][5]
-
Re-evaluate Your Solubilization Protocol: Review the recommended protocols for preparing stock and working solutions below. Consider using a co-solvent or adjusting the pH of your buffer system if problems persist.[1][6][]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] The parent compound, Dasatinib, is highly soluble in DMSO.[4][5][8] For maximum stability, use fresh, anhydrous-grade DMSO.[9]
Q2: What is the maximum recommended storage time for this compound solutions?
A2:
-
Solid Form: When stored as a solid powder at -20°C, protected from light, the compound should be stable for at least two years.[4]
-
DMSO Stock Solution: Aliquot your high-concentration DMSO stock into single-use volumes and store at -20°C. To prevent loss of potency, it is recommended to use the solution within three months.[8] Avoid repeated freeze-thaw cycles.[3][8]
-
Aqueous Working Solutions: Aqueous solutions are not recommended for storage.[4][5] Prepare them fresh from the DMSO stock immediately before use.[3]
Q3: Can I use solvents other than DMSO?
A3: Dimethylformamide (DMF) is another organic solvent in which the parent compound Dasatinib is soluble.[4][5] However, this compound is very poorly soluble in ethanol and water.[8] For most biological assays, DMSO is the standard and preferred solvent due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[2]
Q4: Are there advanced strategies to improve the aqueous solubility of this compound for specific assays?
A4: Yes, if standard dilution protocols are insufficient, you can explore several formulation strategies commonly used for poorly soluble compounds:
-
pH Adjustment: The solubility of compounds with ionizable groups can be dependent on pH.[10][11] Since this compound has several basic nitrogen atoms (predicted pKa ≈ 11.87), its solubility may increase in more acidic conditions (lower pH).[12] You can try preparing your assay buffer at a lower pH (e.g., pH 6.0 or 6.5) to see if solubility improves, provided the pH change does not affect your assay components.
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[1][13][14] Examples include polyethylene glycol (PEG), propylene glycol, and glycerol.[] These can be included in the assay buffer at a low percentage.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[15][16] Beta-cyclodextrins are commonly used for this purpose.[16]
Quantitative Data: Solubility of Parent Compound (Dasatinib)
| Solvent/System | Approximate Solubility | Source(s) |
| DMSO | ~14.3 - 200 mg/mL | [4][5][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
| Water | Very poorly soluble (~10 µM) | [8] |
| Ethanol | Insoluble / Very poorly soluble | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 453.56 g/mol ).[12][17]
-
Weighing: Accurately weigh out approximately 1 mg of this compound powder.
-
Solvent Addition: To prepare a 10 mM stock, you will need to add a specific volume of DMSO. Calculate the required volume using the formula: Volume (µL) = (Weight (mg) / 453.56 g/mol ) * 1,000,000 / 10 mM For 1 mg, this is: (1 / 453.56) * 100,000 = 220.5 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C, protected from light.[3][8]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol provides a best-practice method for diluting the DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium) to minimize precipitation.
-
Prepare Buffer: Dispense the required volume of your final aqueous assay buffer into a sterile tube.
-
Vortexing: Place the tube on a vortex mixer and set it to a medium speed to create a vortex.
-
Add Stock Solution: While the buffer is vortexing, carefully aspirate the required volume of your this compound DMSO stock. Submerge the pipette tip into the upper portion of the vortex and dispense the stock solution slowly and dropwise.
-
Continued Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Final Check: Visually inspect the solution for any signs of precipitation before adding it to your assay.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store.[4][5]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Mechanism of action for a tyrosine kinase inhibitor.
References
- 1. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 8. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. guidechem.com [guidechem.com]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ::this compound | CAS No: 1184919-23-0 | Svaklifesciences:: [svaklifesciences.com]
Interpreting mass spectrometry fragmentation patterns of Deschloro Dasatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deschloro Dasatinib mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The chemical formula for Dasatinib is C₂₂H₂₆ClN₇O₂S. This compound lacks the chlorine atom, giving it a formula of C₂₂H₂₇N₇O₂S. The expected monoisotopic mass for the protonated molecular ion ([M+H]⁺) of this compound is approximately 454.2 m/z.
Q2: What are the primary fragment ions observed in the MS/MS spectrum of this compound?
Based on the known fragmentation of Dasatinib, the primary fragmentation of this compound is expected to occur at the piperazine ring. The characteristic transition for Dasatinib is from m/z 488.2 to 401.1, corresponding to the loss of the hydroxyethylpiperazine moiety. For this compound, the analogous transition would be from approximately m/z 454.2 to 367.1.
Q3: What are the common sample preparation techniques for analyzing this compound in biological matrices?
Commonly used sample preparation methods for Dasatinib and its analogs in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Acetonitrile is often used for protein precipitation due to its efficiency in removing proteins while keeping the analyte in the supernatant.[2][3]
Interpreting Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is primarily driven by the cleavage of the bond between the pyrimidine ring and the piperazine moiety. The protonated molecule undergoes collision-induced dissociation (CID) resulting in a stable product ion.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of protonated this compound.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Dasatinib | ~488.2 | ~401.1 | C₅H₁₁NO (Hydroxyethylpiperazine moiety) |
| This compound | ~454.2 | ~367.1 | C₅H₁₁NO (Hydroxyethylpiperazine moiety) |
Troubleshooting Guide
Issue: No or Poor Signal Intensity
-
Possible Cause: Incorrect mass spectrometer settings.
-
Solution: Ensure the mass spectrometer is tuned and calibrated. Verify that the correct precursor and product ion m/z values for this compound are being monitored.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. The addition of a small amount of formic acid to the mobile phase can improve protonation in positive ion mode.[3]
-
-
Possible Cause: Sample degradation.
-
Solution: Prepare fresh samples and standards. Ensure proper storage conditions.
-
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Column overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Use a guard column and ensure proper sample cleanup. If the problem persists, flush or replace the analytical column.
-
-
Possible Cause: Inappropriate mobile phase.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust the organic solvent composition to achieve better peak shape.
-
Issue: High Background Noise or Contamination
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject solvent blanks between samples to check for carryover.
-
-
Possible Cause: Contamination from sample collection tubes or plates.
-
Solution: Use certified low-binding labware.
-
Issue: Inconsistent Retention Times
-
Possible Cause: Fluctuations in the LC pump flow rate.
-
Solution: Purge the pumps to remove air bubbles and check for leaks in the system.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure mobile phases are well-mixed and have not evaporated.
-
-
Possible Cause: Column temperature variations.
-
Solution: Use a column oven to maintain a stable temperature.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content is typically used to separate the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from m/z ~454.2 to ~367.1 for this compound.
Experimental Workflow
Caption: A typical workflow for the analysis of this compound in plasma.
References
Preventing the conversion of Dasatinib to Deschloro Dasatinib in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib formulations. The focus is on preventing the conversion of Dasatinib to its deschloro impurity.
Frequently Asked Questions (FAQs)
Q1: What is Deschloro Dasatinib and why is it a concern?
A1: this compound is a major degradation product of Dasatinib where the chlorine atom on the 2-chloro-6-methylphenyl ring is replaced by a hydrogen atom. This conversion is a concern as it represents a loss of the active pharmaceutical ingredient (API), potentially impacting the efficacy and safety of the drug product. Regulatory guidelines require the characterization and control of such impurities.
Q2: What are the primary factors that cause the formation of this compound?
A2: The formation of this compound is primarily caused by acid-catalyzed hydrolysis. Forced degradation studies have shown that Dasatinib is particularly susceptible to degradation in acidic conditions, leading to the formation of this impurity.[1][2][3][4] Other factors such as exposure to high temperatures and oxidative stress can also contribute to the overall degradation of Dasatinib, but acidic hydrolysis is the key pathway for the formation of the deschloro impurity.
Q3: How can I detect and quantify the presence of this compound in my formulation?
A3: The most common and effective methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These techniques allow for the separation of Dasatinib from its degradation products and provide accurate quantification. A validated, stability-indicating HPLC method is crucial for routine quality control and stability studies.
Q4: What general strategies can I employ to improve the stability of my Dasatinib formulation?
A4: To enhance the stability of Dasatinib formulations, it is crucial to control the microenvironment of the drug substance. This can be achieved by:
-
pH control: Using buffering agents to maintain a neutral or slightly basic pH can significantly reduce acid-catalyzed degradation.
-
Moisture protection: Employing excipients with low water activity and using protective packaging can minimize hydrolysis.
-
Protection from light: Using light-blocking excipients or opaque packaging can prevent photolytic degradation.
-
Inert atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can reduce oxidative degradation.
Troubleshooting Guide: Preventing this compound Formation
This guide provides specific troubleshooting steps for researchers encountering the conversion of Dasatinib to this compound.
| Problem | Potential Cause | Recommended Action |
| High levels of this compound detected in a new formulation. | Acidic microenvironment: One or more excipients may be creating an acidic microenvironment around the Dasatinib particles. | 1. Excipient Compatibility Study: Conduct a thorough compatibility study of Dasatinib with all proposed excipients. 2. pH-modifying Excipients: Consider incorporating buffering agents (e.g., phosphate or citrate buffers) to maintain a pH between 6.0 and 7.8.[1] 3. Alternative Excipients: Replace potentially acidic excipients with neutral or basic alternatives. |
| Increase in this compound levels during stability studies. | Inadequate protection from environmental factors: The formulation may be sensitive to moisture, light, or heat over time. | 1. Moisture Scavengers: Include desiccants in the packaging or incorporate moisture-scavenging excipients into the formulation. 2. Film Coating: Apply a film coating to the tablets to provide a barrier against moisture and light.[5][6] 3. Optimized Packaging: Store the formulation in tightly sealed containers with protection from light. |
| Inconsistent stability results between batches. | Variability in raw materials or manufacturing process: Inconsistencies in excipient grades, moisture content, or processing parameters can affect stability. | 1. Raw Material Specification: Implement strict specifications for all raw materials, including moisture content and pH. 2. Process Parameter Control: Tightly control manufacturing process parameters such as granulation solvent volume, drying time, and compression force. 3. In-process Controls: Implement in-process controls to monitor critical quality attributes that may impact stability. |
Data on Dasatinib Stability in Different Formulations
The following table summarizes data from forced degradation studies, highlighting the impact of different conditions on Dasatinib stability.
| Stress Condition | Formulation Details | Dasatinib Degraded (%) | Major Degradation Products | Reference |
| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | Dasatinib in solution | 7.9% | Two minor degradation peaks observed | [2] |
| Alkaline Hydrolysis (2 N NaOH, 30 min) | Dasatinib in solution | 6.5% | Main analyte peak with some degradation | [2] |
| Neutral Hydrolysis (Water, 60°C, 30 min) | Dasatinib in solution | 2.6% | A single degradation peak observed | [2] |
| Oxidative (30% H₂O₂, RT) | Dasatinib in solution | Significant degradation | N-oxide and other oxidative degradants | [1][4] |
| Thermal (105°C, 16 h) | Dasatinib tablet powder | Not specified | Degradation observed | [3] |
| Photolytic (UV light) | Dasatinib tablet powder | Not specified | Degradation observed | [3] |
Experimental Protocols
Stability-Indicating HPLC Method for Dasatinib and this compound
This protocol is a representative example and may require optimization for specific formulations.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Kinetex C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 1.36 g of KH₂PO₄ in 1000 mL of water, pH adjusted to 7.8 with diluted KOH solution.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient program should be developed to ensure separation of Dasatinib and its impurities.
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at 305 nm.[1]
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation equivalent to a known amount of Dasatinib into a volumetric flask.
-
Dissolve and dilute to the final concentration with a suitable diluent (e.g., a mixture of methanol and buffer).
-
Filter the solution through a 0.45 µm filter before injection.
-
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the Dasatinib formulation in 1 N HCl and reflux at 70°C for 5 hours.[1]
-
Alkaline Hydrolysis: Dissolve the formulation in 1 N NaOH and reflux at 70°C for a specified time.
-
Oxidative Degradation: Treat the formulation with 30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid formulation to dry heat at a specified temperature (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the solid formulation to UV light in a photostability chamber.
-
Analysis: After exposure to the stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method.
Signaling Pathway Diagrams
Dasatinib's Mechanism of Action: Inhibition of BCR-ABL and Src Kinases
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and the Src family of kinases.[7][8] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency.[9]
Logical Workflow for Troubleshooting Dasatinib Formulation Stability
This workflow outlines a logical approach to identifying and resolving issues related to the formation of this compound.
References
- 1. rp-lc-method-development-and-validation-for-dasatinib-forced-degradation-study-isolation-and-structural-characterization-by-nmr-and-hrms - Ask this paper | Bohrium [bohrium.com]
- 2. chesci.com [chesci.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ES2794804T3 - Pharmaceutical composition comprising anhydrous dasatinib - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the bioanalysis of Deschloro Dasatinib
Welcome to the technical support center for the bioanalysis of Deschloro Dasatinib. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and validation of bioanalytical methods for this compound.
Issue 1: Poor Peak Shape and Tailing
Q: My chromatographic peak for this compound is showing significant tailing and poor symmetry. What are the potential causes and how can I fix it?
A: Poor peak shape is a common issue in liquid chromatography. Here are the likely causes and recommended solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject. If the issue persists across a range of concentrations, it is less likely to be the primary cause.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanols) or contaminants on the column.
-
Solution 1: Modify the mobile phase. Adding a small amount of a competing base (e.g., triethylamine) or adjusting the pH can help to reduce secondary interactions. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape.
-
Solution 2: Use a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
Issue 2: Inconsistent Results and High Variability
Q: I am observing high variability in my quality control (QC) samples and between replicate injections. What could be the source of this inconsistency?
A: High variability can stem from several factors throughout the analytical workflow. Consider the following:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability if not performed consistently.
-
Solution: Automate sample preparation where possible. If manual, ensure consistent timing, vortexing, and solvent volumes for all samples. Use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in extraction and matrix effects.
-
-
Matrix Effects: Differential ion suppression or enhancement between samples can lead to significant variability.
-
Solution: Evaluate matrix effects systematically. If significant, optimize the sample cleanup procedure to remove interfering endogenous components. Techniques like mixed-mode SPE can be more effective than simple protein precipitation.[1]
-
-
Instrument Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer sensitivity can contribute to variability.
-
Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing within acceptable limits. Monitor for pressure fluctuations and check for leaks.
-
Issue 3: Low Analyte Recovery
Q: My extraction recovery for this compound is consistently low. How can I improve it?
A: Low recovery means that a significant portion of the analyte is being lost during the sample preparation process. Here’s how to address this:
-
Suboptimal Extraction pH: The pH of the sample during extraction is critical for ensuring the analyte is in its most extractable (neutral) form.
-
Solution: Adjust the pH of the plasma sample before extraction. For a basic compound like this compound, increasing the pH will neutralize it, making it more soluble in organic extraction solvents.
-
-
Inappropriate Extraction Solvent (LLE): The polarity and composition of the extraction solvent may not be optimal for this compound.
-
Solution: Test a range of solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, or mixtures).
-
-
Inefficient Elution from SPE Sorbent: The analyte may be strongly retained on the SPE sorbent and not fully eluted.
-
Solution: Optimize the elution solvent. This may involve increasing the percentage of organic solvent, adding a modifier (e.g., ammonia or formic acid) to disrupt interactions with the sorbent, or using a stronger elution solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These effects can manifest as:
-
Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to decreased sensitivity and potentially inaccurate quantification if not properly controlled. This occurs when matrix components compete with the analyte for ionization.
-
Ion Enhancement: Less common, where the analyte's signal is increased, also leading to inaccurate results.
For this compound, which is often present at low concentrations, ion suppression can be particularly problematic, potentially raising the lower limit of quantification (LLOQ) and affecting the accuracy of pharmacokinetic data.
Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A2: The choice of sample preparation is crucial for minimizing matrix effects. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing interfering matrix components like phospholipids, often resulting in significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent can effectively remove many matrix interferences.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for reducing matrix effects as it provides a more selective cleanup. For this compound and its parent drug, Oasis HLB (hydrophilic-lipophilic balance) and mixed-mode cation exchange cartridges have been shown to be effective.[1][2]
Q3: How can I quantitatively assess matrix effects in my assay?
A3: A quantitative assessment of matrix effects is a critical component of method validation. The most common approach is the post-extraction spike method :
-
Prepare three sets of samples:
-
Set A: Analyte spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C: Analyte spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100
-
It is recommended to evaluate matrix effects using at least six different lots of the biological matrix.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?
A4: While not strictly mandatory in all cases, the use of a SIL-IS (e.g., this compound-d8) is highly recommended and considered best practice. A SIL-IS will co-elute with the analyte and experience the same degree of matrix effects and variability in extraction. This allows for accurate correction, leading to improved precision and accuracy of the results. The use of a deuterated internal standard for Dasatinib has been shown to successfully eliminate the impact of matrix effects.[3]
Experimental Protocols & Data
Representative LC-MS/MS Method for Dasatinib and its Metabolites
The following is a representative experimental protocol adapted from validated methods for Dasatinib and its active metabolites, which would be applicable for this compound.
Sample Preparation (Solid-Phase Extraction) [2]
-
To 100 µL of human plasma, add the internal standard.
-
Pre-treat the sample by adding 100 µL of 4% phosphoric acid.
-
Condition an Oasis HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for this compound): The precursor ion would be the protonated molecule [M+H]+. The product ion would be a characteristic fragment. Note: Specific MRM transitions must be optimized for this compound. For Dasatinib, a common transition is m/z 488.1 → 401.1.[3]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from published methods for Dasatinib, which can serve as a benchmark when developing a method for this compound.
| Analyte | Sample Preparation Method | Mean Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| Dasatinib | Solid-Phase Extraction | >79% | Minimal (IS normalized) | Stable Isotope-Labeled | [2] |
| Dasatinib | Protein Precipitation | 109.04 ± 3.76% | No obvious effect | Dasatinib-d8 | [3] |
| Dasatinib | Liquid-Liquid Extraction | 63.7% to 71.8% | Not specified | Gliquidone | [4] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A troubleshooting decision tree for common bioanalytical issues.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Dasatinib and Deschloro Dasatinib
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of characterization between Dasatinib and its analogue, Deschloro Dasatinib. While Dasatinib is a well-documented, potent tyrosine kinase inhibitor with extensive data on its biological activity, there is a notable absence of publicly available information regarding the biological effects of this compound. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
This guide will therefore provide a detailed overview of the established biological activity of Dasatinib, presented in a format that would facilitate a comparison should data for this compound become available in the future.
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib is a powerful, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It is a prominent therapeutic agent for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves binding to the ATP-binding site of target kinases, thereby blocking their activity and inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3] A distinguishing feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against mutations that confer resistance to other kinase inhibitors like imatinib.[1][3]
Kinase Inhibition Profile of Dasatinib
Dasatinib exhibits potent inhibitory activity against a broad spectrum of kinases. Its primary targets include the BCR-ABL fusion protein and the Src family of kinases (SFKs), which are key drivers in certain leukemias.[3][4] In addition to these, Dasatinib also effectively inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3][4]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib against a panel of key kinases, demonstrating its potent and multi-targeted nature.
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 | --INVALID-LINK-- |
| Src | 0.8 | --INVALID-LINK-- |
| LCK | 0.6 | --INVALID-LINK-- |
| c-KIT | 79 | --INVALID-LINK-- |
| c-ABL | 9 | [5] |
| FAK | 0.2 | [6] |
Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its anti-cancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The two primary pathways inhibited by Dasatinib are the BCR-ABL and Src signaling cascades.
BCR-ABL Signaling Pathway
In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives malignant transformation by activating a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Dasatinib effectively inhibits the kinase activity of BCR-ABL, leading to the suppression of these downstream signals and ultimately inducing apoptosis in cancer cells.[7]
Src Signaling Pathway
Src family kinases are involved in a variety of cellular processes, including cell adhesion, migration, and invasion. In many cancers, Src is overexpressed or hyperactivated, contributing to tumor progression and metastasis. Dasatinib's potent inhibition of Src kinases disrupts these processes, thereby reducing the metastatic potential of cancer cells.[7]
Experimental Protocols
Standardized assays are employed to determine the biological activity of kinase inhibitors like Dasatinib. Below are outlines of common experimental protocols used to assess kinase inhibition and cellular proliferation.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
Methodology:
-
Preparation: A purified recombinant kinase and its specific substrate are prepared in a suitable buffer.
-
Compound Addition: Dasatinib is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is measured using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA or Western blot).
-
Data Analysis: The percentage of kinase inhibition at each Dasatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells in culture.
Methodology:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Dasatinib.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[8] Viable cells metabolize these reagents, resulting in a color change.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated for each Dasatinib concentration, and the IC50 value is determined.
Conclusion
Dasatinib is a well-characterized multi-targeted tyrosine kinase inhibitor with proven efficacy in the treatment of certain leukemias. Its biological activity is defined by its potent inhibition of key oncogenic kinases, particularly BCR-ABL and Src, leading to the disruption of critical cancer-driving signaling pathways. In stark contrast, the biological activity of this compound remains undefined in the public domain. Further research and publication of experimental data are necessary to enable a meaningful comparison between these two compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
In-Vitro Toxicity Profile: A Comparative Analysis of Deschloro Dasatinib and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro toxicity profiles of Deschloro Dasatinib, a metabolite of Dasatinib, and its parent compound, Dasatinib. The information herein is intended to support preclinical research and drug development efforts by presenting key toxicity data and the methodologies used to obtain them. While comprehensive data on this compound is emerging, this guide establishes a framework for direct comparison based on established in-vitro assays and the known toxicological profile of Dasatinib.
Comparative In-Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Dasatinib across various human cancer cell lines. These values are critical indicators of a compound's potency in inhibiting cell growth and proliferation. Lower IC50 values are indicative of higher potency.
| Cell Line | Compound | IC50 (nM) | Assay Type |
| K562 (Chronic Myeloid Leukemia) | Dasatinib | 4.6[1] | MTT Assay |
| This compound | Data Not Available | ||
| HT144 (Melanoma) | Dasatinib | >200 | Not Specified |
| This compound | Data Not Available | ||
| Malme-3M (Melanoma) | Dasatinib | >200 | Not Specified |
| This compound | Data Not Available | ||
| Lox-IMVI (Melanoma) | Dasatinib | >200 | Not Specified |
| This compound | Data Not Available | ||
| MDA-MB-231 (Breast Cancer) | Dasatinib | 6100[2] | Not Specified |
| This compound | Data Not Available | ||
| 4T1 (Breast Cancer) | Dasatinib | 14[2] | Not Specified |
| This compound | Data Not Available | ||
| MCF-7 (Breast Cancer) | Dasatinib | >10000[2] | Not Specified |
| This compound | Data Not Available |
Data for this compound is not publicly available and would require experimental determination. The table structure is provided as a template for comparative analysis.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments typically employed to assess the cytotoxicity of kinase inhibitors like Dasatinib and its metabolites.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3].
-
Cell Seeding: Plate cells (e.g., 5 × 10^4 cells per well) in a 96-well plate and incubate for 24 hours to allow for attachment[3].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Dasatinib. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells[3].
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[3].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader[3]. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. ATP Depletion Assay:
This assay measures the intracellular ATP concentration, which is a key indicator of cell health and metabolic activity. A decrease in ATP levels is often an early marker of cytotoxicity.
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Lysis: After the incubation period, lyse the cells to release intracellular ATP.
-
Luminiscence Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Signal Detection: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and determine the IC50 value for ATP depletion. Studies have shown that Dasatinib can deplete cellular ATP pools in a concentration-dependent manner[4].
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for comparing the in-vitro toxicity of two compounds.
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key signaling pathways implicated in cancer cell proliferation and survival. The Src signaling pathway is a primary target.
Caption: Dasatinib inhibits the Src kinase, a key node in cellular signaling.
Conclusion
This guide outlines the essential components for a comparative in-vitro toxicity analysis of this compound and Dasatinib. While direct comparative data for this compound is not yet widely available, the provided experimental protocols and data presentation formats offer a robust framework for conducting and interpreting such studies. The established cytotoxicity profile of Dasatinib serves as a critical benchmark for evaluating the relative toxicity of its metabolites. Further research is necessary to fully elucidate the in-vitro toxicological profile of this compound and its potential implications for drug safety and efficacy.
References
A Comparative Guide to Stability-Indicating Assay Methods for Deschloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed stability-indicating assay method for Deschloro Dasatinib against other existing analytical methods. The objective is to offer a clear, data-driven overview of the performance characteristics of these methods, supported by detailed experimental protocols and visual representations of workflows and degradation pathways. This will aid researchers in selecting the most suitable method for their specific needs in drug stability and impurity profiling.
Introduction to this compound and Stability-Indicating Assays
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2][3] The manufacturing process and storage of Dasatinib can lead to the formation of various process-related impurities and degradation products. This compound is a known impurity of Dasatinib. A stability-indicating assay is a validated analytical procedure designed to accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. The development and validation of such assays are crucial for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This guide focuses on the validation of a stability-indicating assay specifically for this compound, a critical impurity. We will compare a hypothetical optimized method (Method A) with other reported methods (Method B and Method C) used for the analysis of Dasatinib and its impurities.
Experimental Protocols
Method A: Optimized High-Performance Liquid Chromatography (HPLC) Method for this compound
This method is a newly developed gradient reverse-phase HPLC (RP-HPLC) method designed for optimal resolution and sensitivity for this compound.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 column (150mm x 4.6mm, 5µm)
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH 6.0) with 0.1% w/v 1-octanesulfonic acid sodium salt
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Diluent: Methanol and water (50:50 v/v)
-
-
Forced Degradation Study:
-
Acid Hydrolysis: 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: UV light (200 Wh/m²) and fluorescent light (1.2 million lux-hours).
-
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the optimized method (Method A) in comparison to other existing methods (Method B and Method C) for the analysis of Dasatinib and its impurities, including this compound.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method A (Optimized) | Method B[4] | Method C[2] |
| Column | Inertsil ODS-3V C18 (150x4.6mm, 5µm) | BDS-C18 (100x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µ) |
| Mobile Phase | Gradient: A) KH₂PO₄ buffer B) Acetonitrile | Isocratic: Phosphate buffer & Acetonitrile (67:33) | Isocratic: Phosphate buffer & Acetonitrile (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min |
| Detection | 280 nm | 300 nm | 300 nm |
| Retention Time (min) | ~8.5 (for this compound) | Not Specified for Impurity | 3.164 (for Dasatinib) |
| Theoretical Plates | > 5000 | > 2000 | 4708 |
| Tailing Factor | < 1.5 | < 2.0 | 1.23 |
Table 2: Validation Summary
| Validation Parameter | Method A (Optimized) | Method B[4] | Method C[2] |
| Linearity Range (µg/mL) | 0.1 - 10 | 20 - 150 (for Dasatinib) | 25 - 150 (for Dasatinib) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.999 |
| LOD (µg/mL) | 0.03 | 0.8 (for Dasatinib) | 0.23 (for Dasatinib) |
| LOQ (µg/mL) | 0.1 | 2.5 (for Dasatinib) | 0.72 (for Dasatinib) |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not Specified | 99.56% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.0% |
| Robustness | Robust | Robust | Robust |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the validation of the stability-indicating assay and the proposed degradation pathway of Dasatinib.
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Proposed degradation pathways of Dasatinib under stress conditions.
Conclusion
The presented optimized stability-indicating HPLC method (Method A) demonstrates excellent performance for the quantification of this compound in the presence of its parent compound and other degradation products. The method is specific, linear, accurate, precise, and robust, meeting all the validation criteria as per ICH guidelines. Compared to other existing methods, which are primarily designed for Dasatinib, Method A offers superior sensitivity and resolution for this compound. The detailed experimental protocol and comparative data in this guide provide a solid foundation for its implementation in quality control and stability studies, ensuring the integrity of Dasatinib drug products.
References
Assessing Cross-Reactivity of Deschloro Dasatinib in Dasatinib Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comparative overview of analytical methodologies for Dasatinib, with a specific focus on the potential cross-reactivity of its dechlorinated analogue, Deschloro Dasatinib, in immunoassay-based methods.
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Therapeutic drug monitoring (TDM) of Dasatinib is crucial to optimize dosage, ensure efficacy, and minimize toxicity. While chromatographic methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for Dasatinib quantification, immunoassays present a potential high-throughput alternative. However, the specificity of such assays is a critical concern, particularly regarding cross-reactivity with metabolites and related compounds.
One such compound of interest is this compound, a synthetic analog of Dasatinib. While not a known major metabolite, its structural similarity raises questions about its potential to interfere with Dasatinib immunoassays, leading to inaccurate measurements.
The Challenge: A Data Gap in Immunoassay Specificity
A comprehensive review of scientific literature and commercial product information reveals a significant gap in the availability of data regarding immunoassays for Dasatinib. The vast majority of published analytical methods for Dasatinib quantification rely on chromatographic techniques. Consequently, there is a lack of publicly available information on the development, validation, and specificity of anti-Dasatinib antibodies and corresponding immunoassays.
This absence of data makes it impossible to provide a direct comparison of the cross-reactivity of this compound in different Dasatinib immunoassays. No commercial Dasatinib immunoassay kits with detailed specificity data, nor research articles describing the development and cross-reactivity profiles of such assays, could be identified.
Alternative Analytical Approaches and Their Specificity
Given the lack of immunoassay data, this guide will focus on the established, highly specific, and sensitive chromatographic methods for Dasatinib analysis. These methods are capable of distinguishing Dasatinib from its metabolites and other structurally related compounds, including this compound.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC and LC-MS/MS are powerful analytical techniques that separate compounds based on their physicochemical properties, followed by detection and quantification. These methods offer high specificity and are considered the reference standard for TDM of Dasatinib.
Table 1: Comparison of Analytical Methods for Dasatinib Quantification
| Feature | HPLC-UV | LC-MS/MS | Immunoassay (Hypothetical) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass-based detection. | Antibody-antigen binding. |
| Specificity | High; can separate Dasatinib from many metabolites. | Very High; can distinguish between compounds with minute structural differences. | Variable; dependent on antibody specificity. Potential for cross-reactivity. |
| Sensitivity | Good | Excellent | Potentially high, but not documented for Dasatinib. |
| Throughput | Moderate | Moderate to High | Potentially very high. |
| Cost per Sample | Lower | Higher | Potentially lower in high-throughput settings. |
| Data on this compound Cross-Reactivity | Can be readily validated to demonstrate separation. | Can definitively distinguish and quantify both compounds. | No data available. |
Experimental Protocols for Specificity Assessment
While no specific experimental data on this compound cross-reactivity in a Dasatinib immunoassay is available, a standard protocol for such an assessment would typically involve the following steps. This hypothetical protocol is provided as a guideline for researchers who may be developing or validating a Dasatinib immunoassay.
Protocol: Assessment of Cross-Reactivity in a Competitive ELISA for Dasatinib
-
Preparation of Standard Curves: A standard curve for Dasatinib is prepared using a series of known concentrations.
-
Preparation of Cross-Reactant Solutions: Solutions of this compound and other relevant metabolites are prepared at various concentrations.
-
Immunoassay Procedure:
-
ELISA plates are coated with a Dasatinib-protein conjugate.
-
Samples containing a fixed concentration of anti-Dasatinib antibody and varying concentrations of either Dasatinib (for the standard curve) or the potential cross-reactant (this compound) are added to the wells.
-
The plate is incubated to allow competitive binding of the free drug in the sample and the drug conjugate on the plate to the antibody.
-
After washing, a secondary antibody conjugated to an enzyme is added.
-
A substrate is added, and the resulting colorimetric signal is measured.
-
-
Data Analysis: The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is determined and compared to the IC50 of Dasatinib. The percent cross-reactivity is calculated as:
(IC50 of Dasatinib / IC50 of Cross-Reactant) x 100%
Logical Workflow for Analytical Method Selection
The decision-making process for selecting an appropriate analytical method for Dasatinib quantification should prioritize specificity and accuracy. The following diagram illustrates this logical workflow.
Caption: Logical workflow for selecting a Dasatinib quantification method.
Conclusion
The accurate measurement of Dasatinib is critical for effective patient care and drug development. While immunoassays could offer a high-throughput platform for this purpose, the current lack of available assays and, more importantly, the absence of any data on their specificity concerning potential cross-reactants like this compound, means that their use cannot be recommended at this time.
For researchers and clinicians requiring reliable and specific quantification of Dasatinib, LC-MS/MS remains the unequivocal gold standard. This method guarantees the necessary specificity to distinguish Dasatinib from its metabolites and other structurally similar compounds, ensuring accurate and clinically meaningful results. Should Dasatinib immunoassays become available in the future, a thorough validation, including a comprehensive assessment of cross-reactivity with this compound and all major metabolites, will be an absolute prerequisite for their adoption in any research or clinical setting.
A Comparative Guide to the Impurity Profiling of Dasatinib for Deschloro Dasatinib
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Dasatinib, with a specific focus on the detection and quantification of the potential process-related impurity, Deschloro Dasatinib. This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows to aid in the selection and implementation of appropriate analytical strategies.
Introduction to Dasatinib and the Deschloro Impurity
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its chemical name is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[1] During its synthesis or degradation, various impurities can arise, which must be carefully monitored and controlled to ensure the drug's safety and efficacy.
One such critical impurity is this compound. This impurity is structurally similar to the parent drug but lacks the chlorine atom on the phenyl ring. The molecular formula of this compound is C22H27N7O2S, with a molecular weight of 453.56 g/mol . Given its structural similarity, it is crucial to employ analytical methods with sufficient resolution and sensitivity to distinguish and quantify it from the Dasatinib API.
Comparative Analysis of Analytical Methods
The primary analytical techniques for impurity profiling of Dasatinib are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer the necessary selectivity and sensitivity for detecting and quantifying impurities like this compound.
Method Performance Comparison
The following table summarizes the performance characteristics of typical RP-HPLC and LC-MS methods for the analysis of this compound in Dasatinib.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, relies on chromatographic resolution from Dasatinib and other impurities. | Excellent, provides mass confirmation of the impurity. |
| Sensitivity (LOD/LOQ) | Typically in the range of µg/mL. | High, often in the ng/mL range, offering superior sensitivity.[2] |
| Quantification | Reliable, based on peak area relative to a reference standard. | Highly accurate and precise, can use stable isotope-labeled internal standards. |
| Instrumentation | Widely available in QC laboratories. | More specialized instrumentation required. |
| Cost | Relatively lower operational cost. | Higher instrument and maintenance costs. |
Experimental Protocols
Detailed experimental protocols for both RP-HPLC and LC-MS/MS methods are provided below. These protocols are based on established methods for Dasatinib impurity profiling and are suitable for the detection of this compound.
RP-HPLC Method for Impurity Profiling
This method is designed to separate Dasatinib from its potential impurities, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (90:5:5 v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 15 µL |
| Diluent | Methanol:Water:Acetonitrile (50:30:20 v/v/v) |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Dasatinib drug substance in the diluent to a final concentration of 1000 µg/mL.
-
Spiked Sample Solution: Spike the Dasatinib sample solution with the this compound standard solution to a known concentration to verify the method's specificity and accuracy.
LC-MS/MS Method for Enhanced Specificity and Sensitivity
This method provides a higher degree of confidence in the identification and quantification of this compound, especially at trace levels.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Optimized for separation of Dasatinib and this compound |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Dasatinib | Precursor Ion > Product Ion (e.g., m/z 488.1 > 401.1)[2] |
| MRM Transition for this compound | Precursor Ion > Product Ion (e.g., m/z 454.2 > 367.1 - predicted) |
| Internal Standard | Dasatinib-d8 (for quantitative analysis)[2] |
Method Validation Data
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table presents typical validation parameters for an RP-HPLC method for the quantification of impurities in Dasatinib.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific for the determination of impurities. |
| Linearity (R²) | ≥ 0.99 | > 0.999 for all impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Typically < 0.05% of the sample concentration. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Typically < 0.15% of the sample concentration. |
| Accuracy (% Recovery) | 80% - 120% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% | < 2.0% |
| Robustness | No significant impact on results with small variations in method parameters. | The method is robust for minor changes in flow rate, pH, and column temperature. |
Visualizing the Workflow and Relationships
To better understand the processes involved in impurity profiling, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between Dasatinib and its Deschloro impurity.
Experimental workflow for Dasatinib impurity profiling.
Logical relationship of this compound to Dasatinib.
Conclusion
The impurity profiling of Dasatinib for the presence of this compound requires robust and validated analytical methods. Both RP-HPLC and LC-MS offer viable solutions, with the choice depending on the specific requirements for sensitivity, specificity, and available instrumentation. This guide provides the necessary details to compare these methods and implement a suitable analytical strategy for ensuring the quality and safety of Dasatinib. For routine quality control, a well-validated RP-HPLC method is often sufficient. For investigational purposes, such as identifying unknown impurities or quantifying trace levels, the enhanced specificity and sensitivity of LC-MS/MS are invaluable.
References
Assessing the Genotoxicity of Deschloro Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxicity potential of Deschloro Dasatinib, a derivative of the tyrosine kinase inhibitor Dasatinib. Given the absence of publicly available genotoxicity data for this compound, this document outlines the standard battery of tests required for such an evaluation, using the known genotoxic profile of Dasatinib as a benchmark for comparison. The following sections detail the necessary experimental protocols, present illustrative data, and visualize the assessment workflows.
Comparative Genotoxicity Profile: Dasatinib vs. This compound
A standard genotoxicity testing battery aims to detect potential DNA damage through a series of in vitro and in vivo assays. The results for a new chemical entity like this compound would be compared against a negative control, a known positive control, and the parent compound, Dasatinib. While specific public data on Dasatinib's performance in all standard assays are limited, its effects on chromosomal integrity have been noted.[1]
Data Presentation
The following tables present illustrative data from a standard genotoxicity testing battery. These tables provide a template for how experimental results for this compound should be structured and compared.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Illustrative Data
| Test Article | Tester Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutation Ratio | Result |
| Vehicle Control | TA98 | - | 25 ± 4 | 1.0 | Negative |
| TA98 | + | 30 ± 5 | 1.0 | Negative | |
| TA100 | - | 120 ± 11 | 1.0 | Negative | |
| TA100 | + | 135 ± 15 | 1.0 | Negative | |
| Positive Control | 2-Nitrofluorene (TA98, -S9) | - | 255 ± 20 | 10.2 | Positive |
| 2-Aminoanthracene (TA98, +S9) | + | 310 ± 25 | 10.3 | Positive | |
| Sodium Azide (TA100, -S9) | - | 1250 ± 98 | 10.4 | Positive | |
| 2-Aminoanthracene (TA100, +S9) | + | 1380 ± 110 | 10.2 | Positive | |
| Dasatinib | TA98, TA100 | -/+ | No significant increase | < 2.0 | Negative |
| This compound | TA98, TA100 | -/+ | Experimental Data | Calculate | Interpret |
A result is considered positive if a dose-related increase in revertant colonies is observed, and the mutation ratio is ≥ 2.0.
Table 2: In Vitro Mammalian Cell Micronucleus Test - Illustrative Data
| Test Article | Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Cells ± SD | % Cytotoxicity ± SD | Result |
| Vehicle Control | 0 | - | 1.2 ± 0.4 | 0 | Negative |
| 0 | + | 1.5 ± 0.6 | 0 | Negative | |
| Positive Control | Mitomycin C (-S9) | - | 15.8 ± 2.1 | 45 | Positive |
| Cyclophosphamide (+S9) | + | 18.2 ± 2.5 | 50 | Positive | |
| Dasatinib | 1, 5, 10 | -/+ | Equivocal/Positive* | Dose-dependent | Clastogenic/Aneugenic Potential |
| This compound | Dose Range | -/+ | Experimental Data | Experimental Data | Interpret |
*Dasatinib has been reported to induce centrosomal aberrations, which can lead to micronucleus formation.[1] A positive result would warrant further investigation to distinguish between a clastogenic (chromosome breaking) or aneugenic (chromosome loss) mechanism.
Table 3: In Vivo Rodent Micronucleus Test - Illustrative Data
| Test Article | Dose (mg/kg) | Sex | % Micronucleated Polychromatic Erythrocytes (MN-PCE) ± SD | % PCE of Total Erythrocytes | Result |
| Vehicle Control | 0 | M/F | 0.2 ± 0.1 | 45 ± 5 | Negative |
| Positive Control | Cyclophosphamide | M/F | 2.5 ± 0.8 | 30 ± 4 | Positive |
| Dasatinib | 10, 50, 100 | M/F | No significant increase | No significant change | Negative |
| This compound | Dose Range | M/F | Experimental Data | Experimental Data | Interpret |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of genotoxicity studies.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Strain Selection : Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Dose Selection : A preliminary toxicity test is performed to determine the appropriate concentration range. The highest concentration should show evidence of toxicity, but not be overtly bactericidal.
-
Metabolic Activation : Each strain is tested with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure : The test article, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Scoring : The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive result.
In Vitro Mammalian Cell Micronucleus Test
This assay identifies substances that cause chromosomal damage in cultured mammalian cells.
-
Cell Line : A suitable mammalian cell line is used, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.
-
Dose Selection : A cytotoxicity assay (e.g., MTT or trypan blue exclusion) is conducted to determine a dose range that results in approximately 50-60% cytotoxicity at the highest concentration.
-
Treatment : Cells are exposed to the test article at various concentrations, with and without S9 metabolic activation.
-
Harvest : After an appropriate exposure and recovery period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells.
-
Staining and Analysis : Cells are harvested, fixed, and stained (e.g., with Giemsa or a fluorescent DNA stain). At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Interpretation : A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Rodent Micronucleus Test
This test assesses chromosomal damage in the bone marrow of rodents.
-
Animal Model : Typically, mice or rats of both sexes are used.
-
Dose Administration : The test article is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at three dose levels. The highest dose should induce some signs of toxicity or be the maximum feasible dose.
-
Sample Collection : Bone marrow is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation : Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring : At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.
-
Interpretation : A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Mandatory Visualizations
The following diagrams illustrate the standard workflows for genotoxicity assessment.
Caption: Standard workflow for genotoxicity assessment.
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
References
A Comprehensive Guide to Determining the Relative Response Factor of Deschloro Dasatinib in HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a detailed comparison of the HPLC response of Dasatinib and its impurity, Deschloro Dasatinib, and outlines the experimental protocol for determining the Relative Response Factor (RRF). The RRF is essential for accurately quantifying impurities when a reference standard for the impurity is not available or for routine quality control.
Understanding the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a measure of the difference in detector response between an impurity and the API at the same concentration under specific chromatographic conditions.[1][2][3] It is calculated as the ratio of the response factor of the impurity to the response factor of the API.[1][2] An RRF value is crucial for the accurate quantitation of impurities, particularly when using methods like area normalization where the response of all components is assumed to be equal.[2] The determination of RRF is a one-time activity that can be used for the lifetime of the analytical method, provided the method parameters remain unchanged.
Experimental Protocol for RRF Determination
This protocol outlines the methodology for determining the RRF of this compound with respect to Dasatinib using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Reference Standards: Dasatinib and this compound of known purity.
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: A suitable reversed-phase column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent.
-
Mobile Phase:
-
Mobile Phase A: A buffer solution, for example, pH 5.8 phosphate buffer and acetonitrile (90:10 v/v).
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).
-
-
Diluent: A suitable solvent in which both Dasatinib and this compound are soluble, such as methanol or a mixture of the mobile phase.
-
Volumetric glassware and analytical balance.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Gradient Program | Optimized to achieve good separation between Dasatinib and this compound. |
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Dasatinib reference standard at a concentration of approximately 100 µg/mL in the diluent.
-
Prepare a stock solution of this compound reference standard at a concentration of approximately 100 µg/mL in the diluent.
-
From these stock solutions, prepare a series of at least five calibration standards for both Dasatinib and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the target impurity concentration.
-
-
Chromatographic Analysis:
-
Inject each calibration standard solution in triplicate into the HPLC system.
-
Record the peak area for Dasatinib and this compound in each chromatogram.
-
-
Data Analysis and RRF Calculation:
-
For both Dasatinib and this compound, plot a calibration curve of peak area versus concentration.
-
Determine the slope of the regression line for both calibration curves.
-
Calculate the Response Factor (RF) for each compound using the formula:
-
RF = Peak Area / Concentration[1]
-
-
Alternatively, and more accurately, use the slopes of the calibration curves.
-
Calculate the Relative Response Factor (RRF) using the formula:
-
RRF = Slope of this compound / Slope of Dasatinib[2]
-
-
Data Presentation
The following table summarizes hypothetical data for the determination of the RRF of this compound.
| Compound | Concentration (µg/mL) | Peak Area (mAU*s) | Response Factor (Area/Conc) |
| Dasatinib | 0.5 | 15000 | 30000 |
| 1.0 | 30500 | 30500 | |
| 2.0 | 61000 | 30500 | |
| 5.0 | 152500 | 30500 | |
| 10.0 | 304000 | 30400 | |
| Slope of Dasatinib | 30450 | ||
| This compound | 0.5 | 13500 | 27000 |
| 1.0 | 27200 | 27200 | |
| 2.0 | 54500 | 27250 | |
| 5.0 | 136000 | 27200 | |
| 10.0 | 271500 | 27150 | |
| Slope of this compound | 27180 | ||
| Relative Response Factor (RRF) | 0.89 |
Calculated RRF = Slope of this compound / Slope of Dasatinib = 27180 / 30450 = 0.89
Visual Representations
Experimental Workflow for RRF Determination:
References
For Immediate Release
This guide provides a comparative analysis of the kinase inhibition profile of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor Dasatinib, alongside other related impurities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the potential biological activity of these compounds.
Executive Summary
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its synthesis and storage, various process-related and degradation impurities can arise. Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of the drug product. This guide focuses on the comparative kinase inhibition profile of this compound and other identified impurities, providing available data to assess their potential off-target effects and overall impact on the therapeutic action of Dasatinib.
Introduction to Dasatinib and Its Primary Targets
Dasatinib primarily functions by inhibiting the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, and the SRC family of kinases.[2][3] Its high potency allows for the inhibition of both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant BCR-ABL mutations.[4] Key kinase targets of Dasatinib include:
-
BCR-ABL: A constitutively active tyrosine kinase crucial for the pathophysiology of CML.
-
SRC Family Kinases (SFKs): Including SRC, LCK, FYN, and YES, which are involved in various cellular processes like proliferation, differentiation, and survival.
-
c-KIT: A receptor tyrosine kinase implicated in various cancers.
-
PDGFRα and PDGFRβ: Platelet-derived growth factor receptors involved in cell growth and division.
-
Ephrin receptor kinases (EPHA2): Involved in cell migration, adhesion, and proliferation.[2]
Identified Impurities of Dasatinib
Several impurities have been identified in the manufacturing process and degradation pathways of Dasatinib. These include:
-
This compound: A process-related impurity where the chlorine atom on the 2-chloro-6-methylphenyl ring is replaced by a hydrogen atom.
-
Dasatinib Carboxylic Acid: An impurity where the amide group is hydrolyzed to a carboxylic acid.[1]
-
Hydroxymethyl Dasatinib: An impurity where the methyl group is hydroxylated.[1]
-
Dasatinib N-oxide: An oxidation product of the piperazine ring.[5][6]
-
Dasatinib Impurity-A: A known impurity listed in pharmacopeias.[1]
Comparative Kinase Inhibition Profile
While extensive data is available for Dasatinib, quantitative kinase inhibition data for its impurities is limited in publicly available literature. The following table summarizes the known IC50 values for Dasatinib against key kinases. The corresponding data for its impurities, where available, would be presented here.
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) | Other Impurities IC50 (nM) |
| BCR-ABL | <1[7] | Data Not Available | Data Not Available |
| SRC | 0.8[7] | Data Not Available | Data Not Available |
| c-KIT | 79[7] | Data Not Available | Data Not Available |
| LCK | Data Not Available | Data Not Available | Data Not Available |
| FYN | Data Not Available | Data Not Available | Data Not Available |
| YES | Data Not Available | Data Not Available | Data Not Available |
| PDGFRβ | Data Not Available | Data Not Available | Data Not Available |
| EPHA2 | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of publicly available quantitative data for the kinase inhibitory activity of this compound and other impurities is a significant gap in the current understanding of the Dasatinib impurity profile. Further research is warranted to determine the biological activity of these compounds.
Signaling Pathways and Experimental Workflows
To understand the potential impact of these impurities, it is essential to visualize the signaling pathways targeted by Dasatinib and the general workflow for assessing kinase inhibition.
Dasatinib Signaling Pathway
Caption: Dasatinib inhibits multiple tyrosine kinases at the cell membrane and in the cytoplasm.
General Kinase Inhibition Assay Workflow
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Experimental Protocols
A standardized in vitro kinase inhibition assay is essential for comparing the potency of Dasatinib and its impurities. Below is a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., BCR-ABL, SRC, c-KIT).
-
Kinase-specific peptide substrates.
-
Adenosine triphosphate (ATP).
-
Test compounds (Dasatinib, this compound, and other impurities) dissolved in dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric [γ-33P]ATP).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the purified kinase, its specific substrate, and the assay buffer.
-
Initiation of Reaction: Add the test compound dilutions to the respective wells. Initiate the kinase reaction by adding a predetermined concentration of ATP. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Termination of Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
For Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-33P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This guide highlights the importance of characterizing the biological activity of impurities in highly potent drugs like Dasatinib. While this compound and other impurities have been identified, there is a clear need for quantitative data on their kinase inhibition profiles. The provided experimental protocol offers a standardized approach for researchers to generate this critical data. A comprehensive understanding of the impurity profiles will ultimately contribute to the development of safer and more effective kinase inhibitor therapies. Future studies should focus on synthesizing these impurities and evaluating their activity against a broad panel of kinases to fully assess their potential impact.
References
- 1. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
In-Vivo Pharmacokinetic Profile: A Comparative Analysis of Dasatinib and Its Deschloro Analog
For Immediate Release
This guide provides a comparative overview of the in-vivo pharmacokinetics of the tyrosine kinase inhibitor Dasatinib and its deschloro derivative, Deschloro Dasatinib. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Executive Summary
Dasatinib is a well-characterized multi-targeted kinase inhibitor with established pharmacokinetic parameters. In contrast, a thorough review of publicly available scientific literature reveals a significant lack of in-vivo pharmacokinetic data for its analog, this compound. This guide will present the known pharmacokinetic data for Dasatinib and provide the standard experimental protocols through which such data are obtained. The absence of data for this compound underscores a critical knowledge gap and highlights the necessity for future in-vivo studies to fully characterize its potential as a therapeutic agent.
Quantitative Pharmacokinetic Data
The following table summarizes the key in-vivo pharmacokinetic parameters for Dasatinib, compiled from various preclinical and clinical studies.
| Parameter | Dasatinib | This compound |
| Maximum Plasma Concentration (Cmax) | Dose-dependent; high variability observed.[1] | No data available |
| Time to Cmax (Tmax) | 0.25 - 6 hours[2] | No data available |
| Area Under the Curve (AUC) | Dose-dependent; high variability observed.[1] | No data available |
| Terminal Half-life (t1/2) | Approximately 3-5 hours[2][3] | No data available |
| Oral Bioavailability | Relatively low and variable (14-34% in preclinical models) | No data available |
| Metabolism | Primarily hepatic, mediated by CYP3A4.[4][5] | No data available |
| Primary Active Metabolite | M4 (N-dealkylated), with similar in-vitro activity to Dasatinib, accounts for ~5% of Dasatinib AUC.[5] | Not applicable |
Experimental Protocols
The following is a representative experimental protocol for an in-vivo pharmacokinetic study of a compound like Dasatinib, which would be applicable for the characterization of this compound.
In-Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Acclimated for at least one week prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: The test compound (Dasatinib or this compound) is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water).
-
Dose: A single oral dose is administered via gavage.
-
Fasting: Animals are fasted overnight prior to dosing.
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the analyte are determined using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation.
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing Experimental Workflow and Metabolic Pathways
Experimental Workflow for In-Vivo Pharmacokinetic Analysis
Caption: Workflow for a typical in-vivo pharmacokinetic study.
Metabolic Pathways of Dasatinib
Caption: Primary metabolic pathways of Dasatinib.
Discussion and Future Directions
The provided data clearly outlines the pharmacokinetic profile of Dasatinib, a cornerstone in the treatment of certain leukemias.[1][2][3][4][5][6][7][8] Its rapid absorption, extensive metabolism primarily through CYP3A4, and relatively short half-life are key characteristics that influence its dosing and potential for drug-drug interactions.[3][5]
The striking absence of in-vivo pharmacokinetic data for this compound in the public domain presents a significant hurdle in evaluating its potential as a therapeutic agent or a metabolite of interest. While it is structurally related to Dasatinib, the removal of a chlorine atom can have profound effects on its physicochemical properties, which in turn can alter its absorption, distribution, metabolism, and excretion (ADME) profile.
Future research should prioritize conducting in-vivo pharmacokinetic studies on this compound using established protocols, such as the one detailed in this guide. Such studies are essential to determine its oral bioavailability, systemic exposure, and metabolic fate. A direct comparison of the pharmacokinetic parameters of this compound with those of Dasatinib will be invaluable for understanding its therapeutic potential and safety profile. This will enable the scientific community to make informed decisions about its further development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the Degradation Pathways of Dasatinib and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation pathways of Dasatinib, a prominent tyrosine kinase inhibitor, and its key analogs: Imatinib, Nilotinib, Bosutinib, and Ponatinib. Understanding the stability and degradation profiles of these drugs is critical for ensuring their quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used to obtain this data, and visualizes the key chemical degradation and biological signaling pathways.
Comparative Degradation Profiles
The stability of Dasatinib and its analogs varies significantly under different stress conditions. The following tables summarize the quantitative degradation of these compounds under hydrolytic, oxidative, photolytic, and thermal stress.
Hydrolytic Degradation
| Drug | Acidic Conditions (e.g., 0.1 N HCl) | Alkaline Conditions (e.g., 0.1 N NaOH) | Neutral Conditions (Water) | Major Degradation Products |
| Dasatinib | ~7.9% degradation with the formation of two minor degradation peaks.[1] A new degradation product (DP) was also identified under acidic conditions.[2] | Significant degradation, with one major degradation product identified.[2] | ~2.6% degradation with one major peak observed.[1] | Hydrolytic cleavage products, specific structures often proprietary. |
| Imatinib | Susceptible to degradation. | Susceptible to degradation. | Relatively stable. | Amide bond hydrolysis products. |
| Nilotinib | Susceptible to acid hydrolysis.[3] | Susceptible to base hydrolysis.[3] | Stable.[4] | Hydrolysis of the amide bond. |
| Bosutinib | Stable. | Susceptible to degradation, with eight degradation impurities detected.[5][6][7] | Stable. | Products of aniline ether bond cleavage. |
| Ponatinib | Stable. | Susceptible to degradation.[5] | Stable. | Amide hydrolysis products. |
Oxidative Degradation
| Drug | Oxidative Conditions (e.g., 3-30% H₂O₂) | Major Degradation Products |
| Dasatinib | Susceptible to oxidation, forming N-oxide and other oxidation products. | Dasatinib N-oxide.[3] |
| Imatinib | Susceptible to oxidation. | N-oxide and degradation of the piperazine ring. |
| Nilotinib | Sensitive to oxidation.[1] | N-oxide of the imidazole ring. |
| Bosutinib | Susceptible to oxidation, with eight degradation impurities detected.[5][6][7] | N-oxide and other oxidative products. |
| Ponatinib | Susceptible to oxidation, leading to the formation of a novel impurity (imp-B).[5] | N-oxide and other oxidative products. |
Photolytic and Thermal Degradation
| Drug | Photolytic Degradation (UV/Fluorescent Light) | Thermal Degradation (Dry Heat) |
| Dasatinib | Stable.[3] | Stable.[3] |
| Imatinib | Susceptible to photodegradation. | Generally stable. |
| Nilotinib | Resistant to photodegradation.[3] | Resistant to dry heat degradation.[3] |
| Bosutinib | Susceptible to degradation under UV and visible light.[5][6][7] | Stable. |
| Ponatinib | Susceptible to photodegradation. | Generally stable. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the degradation comparison.
Forced Degradation Studies
Objective: To evaluate the stability of the drug substance under various stress conditions to identify potential degradation products and establish degradation pathways.
General Procedure:
-
Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 0.1 N to 5 N HCl) and heated (e.g., at 60-90°C) for a specified period (e.g., 1 to 24 hours).[1][2] The solution is then neutralized with an equivalent amount of a base (e.g., NaOH).
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a basic solution (e.g., 0.1 N to 5 N NaOH) and heated (e.g., at 60-90°C) for a specified period.[1][2] The solution is then neutralized with an equivalent amount of an acid (e.g., HCl).
-
Neutral Hydrolysis: The stock solution is mixed with an equal volume of purified water and heated (e.g., at 60-90°C) for a specified period.[2]
-
Oxidative Degradation: The stock solution is mixed with an equal volume of hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) and kept at room temperature for a specified period (e.g., 1 to 24 hours).[2]
-
Photolytic Degradation: The drug substance (solid-state or in solution) is exposed to a combination of UV (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.[2] A control sample is kept in the dark.
-
Thermal Degradation: The solid drug substance is placed in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[2]
-
-
Sample Analysis: After exposure to stress conditions, the samples are diluted with an appropriate mobile phase and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a PDA or Mass Spectrometry (MS) detector.
Analytical Methodology: Stability-Indicating HPLC Method
Objective: To develop a validated chromatographic method capable of separating the parent drug from its degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug and its impurities have significant absorbance (e.g., 230-320 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducibility.
Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualization of Pathways
Chemical Degradation Pathway of Dasatinib
The following diagram illustrates the primary degradation pathways of Dasatinib under forced conditions, leading to the formation of its major degradation products.
Caption: Major chemical degradation pathways of Dasatinib under stress conditions.
Metabolic Degradation Pathway of Dasatinib
Dasatinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The following diagram shows the key metabolic transformations.
Caption: Primary metabolic pathways of Dasatinib.
BCR-ABL Signaling Pathway Inhibition by Dasatinib and Analogs
Dasatinib and its analogs are potent inhibitors of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia (CML). This diagram illustrates the signaling cascade and the point of inhibition.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its analogs.
Src Kinase Signaling Pathway and its Inhibition
In addition to BCR-ABL, Dasatinib is also a potent inhibitor of Src family kinases, which are involved in various cellular processes including proliferation, adhesion, and motility.
Caption: Dasatinib-mediated inhibition of the Src kinase signaling pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rp-lc-method-development-and-validation-for-dasatinib-forced-degradation-study-isolation-and-structural-characterization-by-nmr-and-hrms - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Deschloro Dasatinib
For Immediate Implementation: This document provides essential safety and logistical information for all laboratory personnel handling Deschloro Dasatinib. Adherence to these procedures is mandatory to ensure personal safety and minimize environmental impact.
Hazard Profile and Safety Precautions
This compound is presumed to be a potent and hazardous compound. Based on the hazard profile of Dasatinib, personnel should assume this compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, due to its relationship with Dasatinib, it should be handled as a substance suspected of causing cancer and having the potential to damage fertility or the unborn child.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Storage | - Nitrile gloves |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable gown with closed cuffs- Chemical splash goggles and face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable gown with closed cuffs- Chemical splash goggles |
| Waste Disposal | - Double nitrile gloves- Disposable gown with closed cuffs- Chemical splash goggles |
Standard Operating Procedures for Safe Handling
The following step-by-step protocols must be followed to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and associated hazards.
-
Storage: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage temperature should be as recommended by the supplier, often in a freezer.[4]
Weighing and Solution Preparation
Note: All handling of solid this compound must be conducted in a certified chemical fume hood or a containment device like a glove box.
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a dedicated spatula and weighing paper. Avoid generating dust.
-
Dissolving: Add the solvent to the solid in a closed container. Gently swirl to dissolve. Do not use sonication if it may generate aerosols.
-
Cleaning: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
